2-Azahypoxanthine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dihydroimidazo[4,5-d]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O/c10-4-2-3(6-1-5-2)7-9-8-4/h1H,(H2,5,6,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTERLCQQBYXVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963606 | |
| Record name | 7H-Imidazo[4,5-d][1,2,3]triazin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4656-86-4, 7151-03-3 | |
| Record name | 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4656-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azahypoxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004656864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azahypoxanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7H-Imidazo[4,5-d][1,2,3]triazin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Azahypoxanthine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AZAHYPOXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGZ8A8PWEX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Isolation and Characterization of 2-Azahypoxanthine from Lepista sordida: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 2-Azahypoxanthine (AHX), a novel plant growth-regulating compound, from the fairy ring-forming fungus Lepista sordida. This document details the biosynthetic pathway, experimental protocols for isolation and analysis, and quantitative data, offering a comprehensive resource for researchers in natural product chemistry, mycology, and drug development.
Introduction
Lepista sordida, a basidiomycete fungus, is known for its ability to form "fairy rings," a phenomenon characterized by a circular area of lush vegetation. In 2010, scientific investigation into the chemical constituents of this fungus led to the isolation and identification of this compound (AHX) as one of the causative agents of this stimulated plant growth.[1] AHX possesses a unique 1,2,3-triazine moiety, a nitrogen-rich heterocyclic ring system that has garnered significant interest for its biological activities.[2][3][4][5][6][7] Subsequent research has not only confirmed its role as a plant growth promoter but has also delved into its biosynthetic origins within the fungus.[2][3][8][9] This guide synthesizes the key findings related to the discovery and isolation of this intriguing natural product.
Biosynthesis of this compound
The biosynthesis of this compound in Lepista sordida is intricately linked to the purine metabolic pathway.[1][3][9] The carbon skeleton of AHX is constructed from glycine. A key precursor in the pathway is 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[2][3][10][11]
The formation of the distinctive 1,2,3-triazine ring is a critical step in the biosynthesis. This process is mediated by reactive nitrogen species (RNS) that are derived from nitric oxide (NO).[2][5] The nitric oxide is produced by the enzyme nitric oxide synthase (NOS).[2][5] Genes encoding for several enzymes in the purine and histidine metabolic pathways, as well as the arginine biosynthetic pathway, have been implicated in the production of AHX.[3][8][9]
Quantitative Data
The production of this compound by Lepista sordida in culture can be influenced by the presence of specific precursors. The following tables summarize the quantitative data from feeding experiments.
Table 1: Effect of L-Arginine on this compound Production [2]
| Treatment | Concentration of this compound (μM) |
| Control (non-fed) | 187 ± 22 |
| L-Arginine | 598 ± 119 |
Table 2: Quantification of this compound in Culture Over Time [9]
| Day of Culture | Amount of this compound (per mg dry mycelial weight) |
| 3 | Highest Concentration |
| 21 | Low Concentration |
| 24 | Sampled every 3 days |
Experimental Protocols
This section details the methodologies employed in the isolation, quantification, and characterization of this compound from Lepista sordida.
Fungal Culture and Extraction
-
Lepista sordida Culture: The mycelia of L. sordida are typically grown in a liquid medium. The specific composition of the medium and culture conditions (e.g., temperature, shaking speed) are crucial for optimal production of AHX.
-
Extraction: After a suitable incubation period, the culture broth is separated from the mycelia by filtration. The broth is then subjected to extraction procedures to isolate the crude mixture of secondary metabolites containing AHX.
Purification of this compound
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude extract is purified using RP-HPLC.[2] This technique separates compounds based on their hydrophobicity. A C18 column is commonly used with a gradient of solvents, such as water and acetonitrile, to elute the compounds. The fractions containing AHX are collected for further analysis.
Quantification and Structural Elucidation
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful analytical technique used for both the quantification and structural confirmation of AHX.[1][2]
-
Quantification: By comparing the peak area of the analyte in the sample to a standard curve of known concentrations, the amount of AHX in the culture broth can be accurately determined.
-
Structural Elucidation: The mass spectrometer provides information about the molecular weight of the compound and its fragmentation pattern, which helps in confirming its identity. In labeling studies, the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) can be tracked using LC-MS/MS to elucidate the biosynthetic pathway.[1][2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the de novo structural elucidation of novel compounds. For AHX, NMR data was used to determine the precise arrangement of atoms in the molecule.[1]
Biosynthetic Pathway Investigation
-
Feeding Experiments: To identify the precursors of AHX, labeled compounds are introduced into the L. sordida culture.
-
Enzyme Inhibition Studies: The role of specific enzymes in the biosynthetic pathway can be investigated using inhibitors. For instance, L-NAME (Nω-nitro-L-arginine methyl ester), an inhibitor of nitric oxide synthase, was used to demonstrate the involvement of NOS in AHX production.[2]
-
In Vitro Enzymatic Assays: The activity of specific enzymes isolated from L. sordida can be tested in vitro. This involves incubating the purified enzyme with its putative substrate and analyzing the products formed.[2]
Visualizations
The following diagrams illustrate the biosynthetic pathway of this compound and a general experimental workflow for its isolation and characterization.
Caption: Biosynthetic pathway of this compound in Lepista sordida.
Caption: Experimental workflow for the isolation and characterization of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. Item - Identification of Biosynthetic and Metabolic Genes of 2âAzahypoxanthine in Lepista sordida Based on Transcriptomic Analysis - figshare - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,3-Triazine formation mechanism of the fairy chemical this compound in the fairy ring-forming fungus Lepista sordida - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The biosynthetic pathway of this compound in fairy-ring forming fungus - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Fairy Chemical: A Technical Guide to the Natural Sources and Biosynthesis of 2-Azahypoxanthine in Fungi
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2-azahypoxanthine (AHX), a novel purine analogue with significant biological activity. Initially discovered as a product of fungal metabolism, AHX has garnered interest for its role in plant growth regulation and its potential applications in agriculture and beyond. This document details its primary fungal source, elucidates the intricate biosynthetic pathway, presents quantitative data on its production, and outlines the key experimental methodologies employed in its study.
Natural Sources of this compound in the Fungal Kingdom
This compound was first isolated and identified from the culture broth of the fairy ring-forming fungus, Lepista sordida.[1][2] Fairy rings are the visible manifestation of the subterranean mycelial growth of certain fungi, often resulting in a circular pattern of stimulated or inhibited plant growth. AHX has been identified as a key signaling molecule responsible for the growth-promoting effects observed in these natural phenomena.[1][3][4]
While Lepista sordida is the most well-documented fungal producer of AHX, subsequent research has indicated that a broader range of fungi and even plants endogenously produce this compound.[1][2] The mycelia of L. sordida, in particular, are known to produce high concentrations of both AHX and a related compound, imidazole-4-carboxamide (ICA).[5]
The Biosynthetic Pathway of this compound
The biosynthesis of this compound in Lepista sordida is a fascinating deviation from the canonical purine metabolic pathway. It involves a series of enzymatic steps that utilize precursors from primary metabolism to construct the unique 1,2,3-triazine ring system of AHX. The pathway has been elucidated through a combination of transcriptomic analysis, feeding experiments with labeled precursors, and enzymatic assays.[1][3][6][7][8]
The key steps in the biosynthesis are as follows:
-
Precursor Origin : The carbon skeletons of both AHX and the related compound imidazole-4-carboxamide (ICA) are derived from glycine.[5] The pathway diverges from the standard purine biosynthesis pathway starting from the intermediate 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5'-monophosphate (AICAR).[1][3][8]
-
Formation of the 1,2,3-Triazine Ring : A critical step in AHX biosynthesis is the formation of the nitrogen-rich 1,2,3-triazine ring. This is accomplished through the action of a Nitric Oxide Synthase (NOS) enzyme, specifically NOS5 in L. sordida.[1][2][6][7] NOS produces nitric oxide (NO), which leads to the formation of reactive nitrogen species (RNS). These RNS are the key nitrogen source for the triazine ring formation, reacting with AICAR to form this compound-ribotide (AHXR).[1][2]
-
Involvement of Phosphoribosyltransferases : Two key phosphoribosyltransferases play a role in the latter stages of the pathway.
-
Adenine/5-aminoimidazole-4-carboxamide phosphoribosyltransferase (APRT) : This enzyme is involved in the metabolism of AICAR, and its gene expression is significantly upregulated in the presence of AICAR, suggesting a regulatory role in the biosynthesis of AHX.[3][8]
-
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) : This enzyme is proposed to catalyze the reversible conversion between this compound and its ribonucleotide form, AHXR.[6][7] The endogenous presence of AHXR in L. sordida mycelia has been confirmed, supporting the role of this intermediate.[6][7]
-
-
Metabolic Conversion to AOH : In Lepista sordida, AHX can be further metabolized to 2-aza-8-oxohypoxanthine (AOH) through the action of xanthine dioxygenase.[9][10]
The elucidated biosynthetic pathway highlights a novel role for nitric oxide signaling in fungal secondary metabolism and presents a unique branch of purine metabolism.
Quantitative Data on this compound Production
Quantitative analysis of AHX production in Lepista sordida has been instrumental in understanding the regulation of its biosynthetic pathway. The following table summarizes key quantitative findings from feeding experiments.
| Fungal Species | Condition | Precursor | Initial AHX Concentration (μM) | Final AHX Concentration (μM) | Reference |
| Lepista sordida | Mycelial Culture | AICAR | 87.8 ± 12.1 | 232.8 ± 9.8 | [3] |
This data demonstrates a significant increase in AHX accumulation upon feeding the culture with its precursor, AICAR, confirming its role in the biosynthetic pathway.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a suite of advanced molecular and analytical techniques. Below are detailed methodologies for key experiments.
Fungal Culture and Feeding Experiments
Objective : To determine the precursors and intermediates of the AHX biosynthetic pathway.
Methodology :
-
Fungal Strain and Culture : Lepista sordida mycelia are pre-cultured in a suitable liquid medium (e.g., potato dextrose broth) at 25°C with shaking (150 rpm) for a defined period (e.g., 7 days).
-
Precursor Feeding : A sterilized solution of the labeled or unlabeled precursor (e.g., 5-aminoimidazole-4-carboxamide [AICA], [1,2-¹³C₂]Glycine, ¹⁵N-labeled NaNO₂, or ¹⁵N-labeled NaNO₃) is added to the fungal culture to a final concentration (e.g., 1 mM).
-
Time-Course Sampling : Aliquots of the culture (both mycelia and broth) are harvested at various time points (e.g., 0, 6, 12, 24, 48 hours) post-feeding.
-
Metabolite Extraction : Mycelia are separated from the broth by filtration, washed, and then homogenized. Metabolites are extracted from the homogenized mycelia and the culture broth using a suitable solvent system (e.g., 80% methanol).
-
Analysis : The extracts are analyzed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify AHX and related metabolites. The incorporation of labeled atoms is traced to confirm the precursor-product relationship.
Transcriptomic Analysis (RNA-Seq)
Objective : To identify genes involved in AHX biosynthesis by comparing gene expression under high and low AHX production conditions.
Methodology :
-
Culture Conditions : Lepista sordida is cultured under conditions that promote high and low levels of AHX production.
-
RNA Extraction : Total RNA is extracted from the mycelia harvested from both conditions using a standard RNA extraction kit.
-
Library Preparation and Sequencing : RNA-Seq libraries are prepared from the extracted RNA and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Data Analysis : The sequencing reads are mapped to the Lepista sordida genome. Differential gene expression analysis is performed to identify genes that are significantly upregulated under high AHX production conditions. These candidate genes are then further investigated for their potential role in the biosynthetic pathway.
Heterologous Expression and Enzyme Assays
Objective : To confirm the function of candidate enzymes identified through transcriptomic analysis.
Methodology :
-
Gene Cloning and Expression : The coding sequences of candidate genes (e.g., NOS5, HGPRT) are amplified from L. sordida cDNA and cloned into an appropriate expression vector (e.g., pET vector for E. coli expression).
-
Protein Production and Purification : The recombinant protein is expressed in a suitable host (e.g., E. coli) and purified using affinity chromatography (e.g., Ni-NTA).
-
Enzyme Assay : The activity of the purified recombinant enzyme is assayed in vitro.
-
NOS5 Assay : The production of nitric oxide (NO) can be measured using a fluorescent probe (e.g., DAF-FM diacetate).
-
HGPRT Assay : The conversion of this compound to AHXR (or the reverse reaction) is monitored by LC-MS/MS. The reaction mixture typically contains the purified enzyme, substrates (AHX and phosphoribosyl pyrophosphate, or AHXR), and necessary cofactors in a suitable buffer.
-
-
Product Identification : The identity of the reaction product is confirmed by comparing its retention time and mass spectrum with an authentic standard using LC-MS/MS.
Visualizing the Biosynthetic and Experimental Landscape
To provide a clearer understanding of the complex relationships and workflows, the following diagrams have been generated using the DOT language.
Caption: Biosynthetic pathway of this compound in Lepista sordida.
Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.
References
- 1. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 2. 1,2,3-Triazine formation mechanism of the fairy chemical this compound in the fairy ring-forming fungus Lepista sordida - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The source of "fairy rings": this compound and its metabolite found in a novel purine metabolic pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of Biosynthetic and Metabolic Genes of this compound in Lepista sordida Based on Transcriptomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The biosynthetic pathway of this compound in fairy-ring forming fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Azahypoxanthine: Chemical Structure, Properties, and Biological Activity
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Azahypoxanthine (AHX) is a naturally occurring purine analog originally isolated from the fairy ring-forming fungus Lepista sordida. Initially identified as the causative agent of the "fairy ring" phenomenon due to its potent plant growth-promoting activities, subsequent research has unveiled its endogenous presence in a variety of plants, suggesting its role as a novel plant hormone.[1] AHX and its derivatives are of significant interest to researchers in agriculture, medicine, and cosmetics due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, biosynthetic pathways, and biological functions of this compound. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is a heterocyclic compound featuring an imidazo[4,5-d][1][2][3]triazin-4-one core. This unique 1,2,3-triazine moiety is a distinguishing feature of this class of compounds.[1]
Chemical Structure:
-
Molecular Formula: C₄H₃N₅O
-
Molecular Weight: 137.10 g/mol
-
CAS Number: 4656-86-4
Physicochemical Properties:
| Property | Value/Description | Reference |
| Appearance | White powder | [4] |
| Average Mass | 137.102 Da | |
| Synonyms | 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one, NSC 22419 | [5] |
Spectroscopic Data:
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data have been reported:
| Technique | Key Features | Reference |
| ¹H NMR | The disappearance of the amine (NH₂) protons of the precursor 5-aminoimidazole-4-carboxamide (AICA) and the appearance of the triazinone single hydrogen of AHX are characteristic. | |
| Mass Spec. | Confirms the molecular weight of 137.10 g/mol . | |
| IR Spec. | Provides information on the functional groups present in the molecule. | |
| UV-Vis | The zero-order absorption spectrum of this compound at 235 nm can be used for its determination. | [6] |
Biosynthesis and Metabolism
The biosynthetic pathway of this compound in the fungus Lepista sordida has been a subject of extensive research. It is now understood that AHX is derived from the purine metabolic pathway.
Biosynthesis:
The key precursor for AHX biosynthesis is 5-aminoimidazole-4-carboxamide (AICA), which is an intermediate in the de novo purine synthesis pathway.[2][4] The formation of the unique 1,2,3-triazine ring is a critical step and involves reactive nitrogen species (RNS) derived from nitric oxide (NO), which is produced by nitric oxide synthase (NOS).[2][7] The precursor 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5'-monophosphate (AICAR) is converted to AICA by adenine phosphoribosyltransferase (APRT).[2] Subsequently, AICA is converted to AHX. Another key enzyme, hypoxanthine-guanine phosphoribosyltransferase (HGPRT), is involved in the reversible interconversion between this compound and its ribonucleotide, this compound-ribonucleotide (AHXR).[1]
References
- 1. This compound|C4H3N5O|Research Compound [benchchem.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. DACARBAZINE RELATED COMPOUND B (50 MG) (this compound) | 63907-29-9 [chemicalbook.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Screening and Assessment of Potential Plant Growth-promoting Bacteria Associated with Allium cepa Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-Azahypoxanthine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Azahypoxanthine (also known as 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one), a purine analog with significant biological activity. This document collates and presents nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data to support research, identification, and characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1 | Singlet | 1H | C5-H |
| ~12.0 (broad) | Singlet | 1H | N-H |
| ~13.5 (broad) | Singlet | 1H | N-H |
Note: The ¹H NMR data is interpreted from the spectrum image available in existing literature. The broadness of the N-H signals is characteristic of protons attached to nitrogen, which can undergo exchange.
¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 155.0 | C4 |
| 145.0 | C5 |
| 130.0 | C7a |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Ion |
| 137.1 | 100% (Base Peak) | [M+H]⁺ |
Note: The mass spectrum of this compound shows a prominent base peak at m/z 137.1, corresponding to the protonated molecule [M+H]⁺, confirming its molecular weight of 136.1 g/mol [1][2].
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description | Functional Group |
| ~3400-3100 (broad) | N-H stretching | N-H |
| ~1700 | C=O stretching | Carbonyl |
| ~1640 | N-H bending | N-H |
| ~1580 | C=N stretching | Imidazole ring |
Note: The IR absorption data is interpreted from the spectrum image available in the literature. The broad band in the high-frequency region is characteristic of N-H stretching vibrations, while the strong absorption around 1700 cm⁻¹ is indicative of the carbonyl group.
Experimental Protocols
The following sections detail the general methodologies for obtaining the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The use of DMSO-d₆ is advantageous for purine analogs due to its ability to dissolve a wide range of compounds and its characteristic residual solvent peak which can be used for spectral referencing.
Instrumentation and Analysis:
-
¹H NMR: Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS), or referenced to the residual solvent peak (DMSO-d₅ at 2.50 ppm).
-
¹³C NMR: ¹³C NMR spectra are acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
Mass Spectrometry
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or a mixture of water and acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
Instrumentation and Analysis: Mass spectra are typically obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z). The data is collected in positive ion mode to observe the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples like this compound, the potassium bromide (KBr) pellet method is commonly used. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent pellet.
Instrumentation and Analysis: The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Biosynthetic Pathway of this compound
This compound is a naturally occurring purine analog found in the fungus Lepista sordida. Its biosynthesis proceeds via a novel branch of the purine metabolic pathway, starting from 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).
References
2-Azahypoxanthine: A Novel Purine-Derived Plant Growth Hormone
A Technical Guide for Researchers and Drug Development Professionals
Introduction
2-Azahypoxanthine (AHX) is a purine analogue that has emerged as a novel plant growth hormone.[1] Initially identified as the causative agent of the "fairy ring" phenomenon, where turfgrass exhibits stimulated growth in a circular pattern, AHX is produced by the fungus Lepista sordida.[1][2][3][4] Subsequent research has revealed that AHX and its biologically active metabolite, 2-aza-8-oxohypoxanthine (AOH), are also endogenously produced by a wide range of plants, including important crops like rice and wheat.[1][5][6] This discovery suggests the existence of a novel purine-based signaling pathway in plants, presenting new opportunities for the development of innovative plant growth regulators.[5][6] This technical guide provides an in-depth overview of the current knowledge on this compound, including its effects on plant growth, its biosynthetic pathway, and detailed experimental protocols for its study.
Data Presentation: The Impact of this compound on Crop Yield
Quantitative studies have demonstrated the significant potential of AHX to enhance the yield of major cereal crops. The following tables summarize the key findings from pot and field experiments conducted on rice (Oryza sativa L. cv. Nipponbare) and wheat.
Table 1: Effect of this compound (AHX) Application on Rice Yield in Pot Experiments [2][7]
| Treatment Stage | AHX Concentration (μM) | Application Duration | Increase in Brown Rice Yield (%) |
| Transplanting | 50 | Two weeks | Not specified |
| Tillering | 50 | Two weeks | 18.7 |
| Panicle Formation | 50 | Two weeks | 15.8 |
| Ripening | 50 | Two weeks | Not specified |
Table 2: Effect of this compound (AHX) Application on Rice Yield in Field Experiments [2][7]
| Treatment Stage | AHX Concentration (mM) | Increase in Brown Rice Yield (%) |
| Seedling | 1 | 9.6 |
| Transplanting | 1 | 5.8 |
| Panicle Formation | 1 | Not specified |
Table 3: Effect of this compound (AHX) and its Metabolite (AOH) on Wheat Grain Yield in Field Experiments [1]
| Compound | Treatment | Increase in Grain Yield (%) |
| AHX | Two-week treatment of seedlings | 10.2 |
| AOH | Not specified | 10.6 |
| AHX | Seed soaking for 36 hours | Up to 20.4 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Field and Pot Experiments for Assessing Plant Growth Promotion
This protocol is adapted from studies evaluating the effect of AHX on rice growth and yield.[2][7]
Objective: To determine the effect of this compound on the growth and grain yield of rice under controlled (pot) and field conditions.
Materials:
-
Rice seeds (Oryza sativa L. cv. Nipponbare)
-
This compound (AHX) stock solution
-
Pots and paddy field plots
-
Standard fertilizers and pesticides
-
Equipment for measuring agronomic traits (e.g., rulers, scales)
Pot Experiment Protocol:
-
Plant Material and Growth Conditions:
-
Sow pre-germinated rice seeds in pots filled with standard potting mix.
-
Grow plants in a controlled environment (greenhouse) with appropriate temperature, humidity, and light conditions.
-
-
AHX Application:
-
Prepare a 50 μM AHX solution.
-
Apply the solution to the soil at different growth stages: transplanting, tillering, panicle formation, and ripening.
-
Apply the treatment for a duration of two weeks at each stage.
-
Include a control group receiving only water.
-
-
Data Collection:
-
At maturity, measure agronomic traits such as culm length, panicle length, and panicle number.
-
Harvest, dry, and weigh the brown rice to determine the yield per plant.
-
-
Statistical Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed differences between treatments.
-
Field Experiment Protocol:
-
Experimental Design:
-
Establish experimental plots in a paddy field using a randomized complete block design.
-
-
AHX Application:
-
Prepare a 1 mM AHX solution.
-
Apply the solution at three different stages: at the rising of seedlings in nursery boxes (seedling treatment), at transplanting, and at the panicle formation stage.
-
-
Data Collection and Analysis:
-
Follow the same data collection and statistical analysis procedures as described for the pot experiment.
-
Transcriptomic Analysis of Arabidopsis thaliana Treated with this compound
This protocol is based on a study that investigated the molecular mechanisms of AHX action in Arabidopsis thaliana.[4]
Objective: To identify genes and signaling pathways that are regulated by this compound in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
This compound (AHX)
-
Growth medium (e.g., Murashige and Skoog)
-
Liquid nitrogen
-
RNA extraction kit
-
Next-generation sequencing (NGS) platform and reagents
Protocol:
-
Plant Growth and Treatment:
-
Sterilize and sow Arabidopsis thaliana seeds on MS medium.
-
Grow seedlings under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Treat seedlings with 400 μM AHX. Include a mock-treated control group.
-
-
RNA Extraction and Library Preparation:
-
Harvest plant tissue at desired time points and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Prepare RNA-seq libraries from high-quality RNA samples.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on an NGS platform.
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the Arabidopsis thaliana reference genome.
-
Identify differentially expressed genes (DEGs) between AHX-treated and control samples.
-
Perform gene ontology (GO) and pathway enrichment analysis to identify biological processes and signaling pathways affected by AHX.
-
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of this compound
The biosynthesis of this compound involves a novel branch of the purine metabolic pathway.[3][8][9] It originates from 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), a common intermediate in purine biosynthesis.[8][9]
Caption: Biosynthetic pathway of this compound and its metabolism in plants.
Experimental Workflow: Transcriptomic Analysis
The following diagram illustrates the key steps involved in a typical transcriptomic study to investigate the effects of this compound on gene expression in plants.
Caption: A generalized workflow for transcriptomic analysis of plant responses to this compound.
Conclusion
This compound represents a promising new class of plant growth hormones with demonstrated efficacy in enhancing crop yields. Its unique purine-based structure and mode of action offer a novel target for the development of next-generation agricultural products. Further research into its signaling pathway and the optimization of its application has the potential to significantly contribute to global food security. This guide provides a foundational resource for researchers and professionals seeking to explore the scientific and commercial potential of this exciting molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Nitric Oxide in Fungi: Production and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Citrus Tissue Culture: Stimulation of Fruit Explant Cultures with Orange Juice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Nitric Oxide-Release Kinetics on Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. APRT (Adenine phosphoribosyltransferase) enzyme assay | Synnovis [synnovis.co.uk]
- 9. IN VITRO CULTURE FOR CITRUS MICROPROPAGATION. | International Society for Horticultural Science [ishs.org]
The Unveiling of a Novel Purine Metabolism: The Biosynthetic Pathway of 2-Azahypoxanthine from AICAR
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
2-Azahypoxanthine (AHX), a naturally occurring purine analogue, has garnered significant interest due to its plant growth-promoting activities and its unique 1,2,3-triazine ring system. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound from its precursor, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), primarily elucidated in the fairy ring-forming fungus, Lepista sordida. This document details the key enzymatic steps, presents quantitative data from feeding experiments, outlines detailed experimental protocols, and provides a visual representation of the metabolic cascade. The elucidation of this novel biosynthetic route opens new avenues for research in purine metabolism, enzymology, and the development of new agrochemicals and therapeutic agents.
Introduction
Purine metabolism is a fundamental biochemical process essential for the synthesis of nucleic acids, energy carriers, and signaling molecules. The discovery of this compound (AHX) and its biosynthesis from the purine intermediate AICAR has revealed a novel branch of this well-established pathway.[1][2] AHX was first identified as the causative agent of the "fairy ring" phenomenon, where it stimulates plant growth.[1][3] Its unusual chemical structure, featuring a 1,2,3-triazine moiety, pointed towards a unique biosynthetic origin.[4][5] Subsequent research has confirmed that AICAR, a central metabolite in the de novo purine synthesis pathway, is the direct precursor to AHX in Lepista sordida.[1][2] This guide serves as a technical resource for researchers, scientists, and drug development professionals interested in understanding and potentially harnessing this unique metabolic pathway.
The Biosynthetic Pathway from AICAR to this compound
The conversion of AICAR to this compound is a multi-step process involving several key enzymes and reactive intermediates. The pathway, as currently understood from research on Lepista sordida, is initiated by the conversion of AICAR to its corresponding nucleobase, 5-aminoimidazole-4-carboxamide (AICA), followed by a novel cyclization reaction to form the characteristic triazine ring of AHX.[1][4]
Step 1: Conversion of AICAR to AICA
The first committed step in the biosynthesis of AHX from AICAR is the removal of the ribose-5-phosphate group from AICAR to yield AICA. This reaction is catalyzed by adenine phosphoribosyltransferase (APRT).[1][2] Feeding experiments with L. sordida have shown that the addition of AICAR to the culture medium leads to its consumption and a subsequent increase in the concentration of AICA, demonstrating the in vivo activity of this enzymatic step.[1][3]
Step 2: Formation of the 1,2,3-Triazine Ring
The formation of the unique 1,2,3-triazine ring of AHX from AICA is a critical and novel biochemical transformation. This step is dependent on the activity of Nitric Oxide Synthase (NOS).[4][5] NOS produces nitric oxide (NO), which in turn generates reactive nitrogen species (RNS). These RNS react with AICA to form an unstable diazo intermediate, 4-diazo-4H-imidazole-5-carboxamide (DICA).[4][5] This intermediate then undergoes spontaneous intramolecular cyclization to form this compound.[5]
Alternative Pathway: The Role of Ribotides
Further research has suggested an alternative, parallel pathway involving ribonucleotide intermediates.[4][6] In this proposed route, AICAR is directly converted to this compound-ribotide (AHXR) by the action of NOS-derived RNS.[4] The subsequent removal of the ribose-5-phosphate group from AHXR, potentially catalyzed by a nucleotidase or a related enzyme, would then yield AHX. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) has been implicated in the reversible interconversion between AHX and AHXR.[6][7]
Quantitative Data
Feeding experiments with Lepista sordida have provided quantitative insights into the conversion of AICAR to AHX. The following tables summarize the key findings from these studies.
| Time (hours) | AICAR Concentration (µM) in Control | AICAR Concentration (µM) in AICAR-fed Culture | AHX Concentration (µM) in Control | AHX Concentration (µM) in AICAR-fed Culture |
| 0 | 87.8 ± 12.1 | 232.8 ± 9.8 | 454.5 ± 32.8 | 454.5 ± 32.8 |
| 12 | 111.0 ± 11.5 | 150.1 ± 10.2 | 375.8 ± 30.8 | 475.9 ± 35.2 |
| 24 | 95.3 ± 9.5 | 100.2 ± 8.7 | 401.3 ± 28.1 | 401.3 ± 28.1 |
| 48 | 81.5 ± 7.8 | 85.6 ± 7.9 | 380.1 ± 25.5 | 385.2 ± 26.9 |
Table 1: Transitional Changes of AICAR and AHX Contents in L. sordida Mycelia Culture After Feeding of AICAR. Data are presented as mean ± standard deviation (n=5).[1][3] A significant increase in AHX concentration is observed at 12 hours post-feeding with AICAR, coupled with a significant consumption of AICAR.[1][3]
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthetic pathway.
AICAR Feeding Experiment in Lepista sordida
Objective: To demonstrate the conversion of AICAR to AHX in vivo.
Protocol:
-
Culture Preparation: Lepista sordida mycelia are grown in a suitable liquid medium (e.g., potato dextrose broth) at 25°C with shaking (120 rpm) for a specified period (e.g., 2 weeks) to establish a healthy culture.
-
AICAR Addition: A stock solution of AICAR is filter-sterilized and added to the mycelial culture to a final concentration of approximately 200-250 µM. A control culture without added AICAR is maintained under identical conditions.
-
Time-Course Sampling: Aliquots of the culture (both mycelia and broth) are harvested at various time points (e.g., 0, 12, 24, 48 hours) after AICAR addition.
-
Metabolite Extraction: The harvested samples are immediately frozen in liquid nitrogen. The frozen mycelia are ground to a fine powder, and metabolites are extracted with a suitable solvent system (e.g., 80% methanol). The extracts are then centrifuged to remove cell debris.
-
LC-MS/MS Analysis: The cleared extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentrations of AICAR and AHX. A standard curve for both compounds is generated for accurate quantification.
In Vitro APRT Enzyme Assay
Objective: To measure the activity of Adenine Phosphoribosyltransferase in converting AICAR to AICA.
Protocol:
-
Crude Enzyme Extraction: L. sordida mycelia are harvested, washed, and frozen in liquid nitrogen. The frozen mycelia are ground to a powder and extracted with an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF). The extract is then clarified by centrifugation.
-
Reaction Mixture: The assay is performed in a reaction mixture containing the crude enzyme extract, AICAR as the substrate, and necessary cofactors such as MgCl₂ and phosphoribosyl pyrophosphate (PRPP).
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: The reaction is stopped by adding a quenching agent (e.g., perchloric acid) or by heat inactivation.
-
Product Detection: The formation of AICA is monitored using HPLC or LC-MS/MS by comparing the retention time and mass spectrum to an authentic AICA standard.
Nitric Oxide Synthase (NOS) Activity Assay
Objective: To determine the activity of NOS, which is crucial for the formation of the triazine ring.
Protocol:
-
Enzyme Preparation: A crude enzyme extract containing NOS is prepared from L. sordida mycelia as described for the APRT assay, or a commercially available recombinant NOS can be used.
-
Reaction Setup: The assay is typically based on the conversion of L-arginine to L-citrulline and NO. A common method is the Griess assay, which colorimetrically detects nitrite, a stable oxidation product of NO.
-
Reaction Mixture: The reaction mixture includes the enzyme source, L-arginine, NADPH, and other cofactors such as FAD, FMN, and tetrahydrobiopterin in a suitable buffer.
-
Incubation: The reaction is incubated at 37°C for a specified time.
-
Nitrite Detection: After incubation, the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the reaction mixture. The formation of a purple azo dye is measured spectrophotometrically at ~540 nm. A standard curve using known concentrations of sodium nitrite is used for quantification.
Visualizing the Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathway of this compound and a typical experimental workflow for its study.
Caption: Biosynthetic pathway of this compound from AICAR.
Caption: Experimental workflow for studying AHX biosynthesis.
Conclusion
The elucidation of the biosynthetic pathway of this compound from AICAR represents a significant advancement in our understanding of purine metabolism. This novel pathway, involving the key enzymes APRT and NOS, highlights the metabolic diversity found in nature. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore this fascinating area of biochemistry. Future research may focus on the identification and characterization of all the enzymes involved, the regulation of this pathway, and its potential applications in agriculture and medicine. The unique enzymatic transformations offer promising targets for the development of novel inhibitors or for bioengineering applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Are fairy chemicals a new family of plant hormones? [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Biosynthetic and Metabolic Genes of this compound in Lepista sordida Based on Transcriptomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Occurrence of 2-Azahypoxanthine in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Azahypoxanthine (AHX), a naturally occurring purine analogue, has emerged as a significant bioactive molecule in the plant kingdom. Initially identified as a "fairy chemical" responsible for the growth-promoting effects of fairy ring fungi, subsequent research has established its endogenous presence and multifaceted roles in plants. This technical guide provides a comprehensive overview of the endogenous occurrence of AHX in plants, delving into its biosynthesis, metabolic fate, physiological functions, and the analytical methodologies for its study. The document is intended to serve as a resource for researchers, scientists, and professionals in drug development interested in the biological activities and potential applications of this intriguing molecule.
Introduction
This compound (AHX) is a purine derivative characterized by the substitution of a carbon atom with a nitrogen atom at the 2-position of the hypoxanthine ring. While initially isolated from the fairy ring-forming fungus Lepista sordida, it is now understood to be an endogenous compound in a variety of plant species.[1][2] AHX and its related compounds, collectively termed "fairy chemicals" (FCs), which include its metabolite 2-aza-8-oxohypoxanthine (AOH) and imidazole-4-carboxamide (ICA), are recognized as plant growth regulators with roles in stress tolerance.[1] The discovery of AHX as an endogenous plant metabolite has opened new avenues for research into novel plant signaling molecules and their potential applications in agriculture and medicine.
Biosynthesis of this compound in Plants
The biosynthesis of AHX in plants is proposed to occur via a novel branch of the purine metabolic pathway.[1] The key precursor is believed to be 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), a central intermediate in de novo purine biosynthesis.[3]
The proposed biosynthetic pathway is as follows:
-
Conversion of AICAR to AHX-ribotide: The formation of the 1,2,3-triazine ring of AHX is a critical step. Evidence from studies on the fungus Lepista sordida suggests the involvement of nitric oxide (NO) produced by a nitric oxide synthase (NOS).[4] Reactive nitrogen species (RNS) derived from NO are thought to react with AICAR to form AHX-ribotide (AHXR).
-
Conversion of AHX-ribotide to AHX: The ribonucleotide is then likely dephosphorylated and the ribose moiety cleaved to yield the free base, this compound. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) has been shown to catalyze the reversible interconversion between AHX and its ribonucleotide, suggesting its involvement in the final steps of biosynthesis and metabolic regulation.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The biosynthetic pathway of this compound in fairy-ring forming fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Biosynthetic and Metabolic Genes of this compound in Lepista sordida Based on Transcriptomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Azahypoxanthine and its metabolite 2-aza-8-oxohypoxanthine (AOH)
An In-Depth Technical Guide to 2-Azahypoxanthine and its Metabolite 2-aza-8-oxohypoxanthine (AOH)
Introduction
This compound (AH) and its primary metabolite, 2-aza-8-oxohypoxanthine (AOH), are naturally occurring purine analogs that have garnered significant interest in agricultural, cosmetic, and biomedical research. Initially identified as the causative agents of "fairy rings" in turfgrass, these compounds, produced by fungi such as Lepista sordida, exhibit potent biological activities. AH acts as a plant growth promoter, while AOH, a metabolite of AH found in plants, has shown considerable promise as a functional ingredient in cosmetics.[1][2][3][4][5] This technical guide provides a comprehensive overview of the biosynthesis, metabolism, biochemical properties, and experimental methodologies related to AH and AOH, aimed at researchers, scientists, and professionals in drug development.
Biosynthesis and Metabolism
The formation of AH and its subsequent conversion to AOH involves a novel biosynthetic pathway that intersects with purine metabolism.
Biosynthesis of this compound (AH) in Lepista sordida
The biosynthesis of AH in the fairy ring-forming fungus Lepista sordida originates from the purine metabolic pathway.[4][6] The key precursor is 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[6] The distinctive 1,2,3-triazine ring of AH is formed through a mechanism involving reactive nitrogen species (RNS) derived from nitric oxide (NO), which is produced by nitric oxide synthase (NOS).[3] Transcriptomic analyses have identified several genes in the purine, histidine, and arginine biosynthetic pathways that are involved.[7][8][9] Specifically, the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is believed to catalyze the reversible conversion between AH and its ribonucleotide, this compound-ribonucleotide (AHXR), playing a key role in regulating AH levels.[7][10]
Caption: Biosynthesis of AH and its conversion to AOH.
Metabolism of AH to AOH in Plants
When absorbed by plants, AH is metabolized into AOH.[5][11] This conversion is an oxidation reaction catalyzed by enzymes such as xanthine oxidase or a specific xanthine dioxygenase.[12][13] AOH itself exhibits plant growth-regulating activities similar to AH.[3] Both AH and AOH have been found to exist endogenously in various plants, including major crops like rice and wheat, suggesting they may function as a novel class of plant hormones.[5][13][14]
Biochemical and Pharmacological Properties
AH and AOH exhibit distinct biological effects, ranging from cytotoxicity to cosmetic applications.
Cytotoxic Effects of this compound
The cytotoxicity of AH is primarily attributed to its intracellular conversion to 2-aza-inosine 5'-monophosphate (2-azaIMP) by the enzyme hypoxanthine (guanine) phosphoribosyltransferase (HGPRT).[15] 2-azaIMP acts as a competitive inhibitor of IMP dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[15][16] This inhibition leads to a selective reduction in the pools of guanine nucleotides, which in turn inhibits DNA synthesis and the incorporation of thymidine into macromolecules.[15]
Cosmetic and Dermatological Effects of AOH
AOH has been extensively studied for its potential in cosmetic applications and has been shown to be safe for topical use.[1][2][5]
-
Skin Barrier Function and Wrinkle Improvement: In clinical trials, lotions containing AOH improved skin hydration by increasing stratum corneum water content.[14] This leads to a measurable, concentration-dependent reduction in wrinkle depth and area.[14][17] The proposed mechanism involves boosting the production of hyaluronic acid and reinforcing tight junctions between skin cells.[17]
-
Gene Expression: DNA microarray analysis on normal human epidermal keratinocytes (NHEK) revealed that AOH upregulates genes involved in skin barrier function, including those for intercellular adhesion (CLDN1, DSG1), cornified envelope components (SPRR1B), and general differentiation indicators (KRT1, TGM1).[18][19]
-
Skin Lightening: AOH has been shown to inhibit tyrosinase activity and suppress melanin production in murine melanoma cell lines, suggesting its potential as a skin-lightening agent.[1][20]
Quantitative Data Summary
The following tables summarize key quantitative data from biochemical and cellular studies.
Table 1: Enzyme Inhibition Data
| Compound | Enzyme | Inhibition Type | Ki Value | Reference |
|---|
| 2-AzaIMP | IMP Dehydrogenase | Competitive | 66 µM |[15] |
Table 2: In Vitro Effects of AOH on Skin Cells
| Assay | Cell Line | Effect | Concentration / Result | Reference |
|---|---|---|---|---|
| MTT Assay | NHEK | Increased cell viability | 7.8 - 31.3 µg/mL | [11][18] |
| MTT Assay | NHEK | Decreased cell viability | > 250 µg/mL | [11][18] |
| Tyrosinase Activity | Murine Melanoma | Inhibition | 13% reduction vs. control | [20] |
| Melanin Production | Murine Melanoma | Suppression | 36% reduction vs. control |[20] |
Table 3: Safety Evaluation of AOH
| Test | Result | Concentration / Condition | Reference |
|---|---|---|---|
| Ames Test | Not mutagenic | > 5000 µ g/plate | [2][5] |
| In Vitro Skin Irritation | Not an irritant | Cell viability > 50% | [5] |
| In Vitro Skin Sensitization | No sensitization induced | h-CLAT & KeratinoSens™ | [1] |
| Human Patch Test | No skin reaction | - |[5] |
Experimental Protocols
This section details methodologies for the synthesis, analysis, and biological evaluation of AH and AOH.
Chemical Synthesis of this compound (AH)
A practical, large-scale synthesis of AH can be achieved starting from 5-aminoimidazole-4-carboxamide (AICA).[21][22]
-
Diazotization: Dissolve AICA hydrochloride in an acidic aqueous solution.
-
Treat the solution with sodium nitrite (NaNO₂) under controlled temperature to form the unstable diazoimidazole carboxamide intermediate.[16]
-
Cyclization: The intermediate is then heated (e.g., in methanol at 60°C) to induce thermolysis and cyclization, forming the 1,2,3-triazine ring of AH.[16]
-
Purification: The resulting AH can be purified by simple recrystallization, often avoiding the need for column chromatography.[16]
HPLC Analysis of AH and AOH
A high-pressure liquid chromatography (HPLC) method can be adapted for the simultaneous analysis of AH and related compounds in biological matrices like plasma or urine.[23]
-
Sample Preparation:
-
Plasma: Perform ultrafiltration to remove proteins.
-
Urine: Filter and dilute the sample as necessary.
-
-
Chromatographic Conditions:
-
Column: C18 µBondapak column or equivalent.
-
Mobile Phase: A gradient elution system. For example, using a gradient between 0.5 M sodium acetate (pH 7.0) and 25% acetonitrile in 0.05 M sodium acetate (pH 5.5).
-
Detection: UV detection at 280 nm.
-
-
Quantification: Use external standards of known concentrations of AH and AOH to generate a calibration curve for quantification. The lower limit of detection for AH using a similar method was reported to be 0.5 µg/mL.[23]
Caption: General workflow for HPLC analysis of AH and AOH.
Cell Viability (MTT) Assay for AOH
This protocol assesses the effect of AOH on the proliferation of Normal Human Epidermal Keratinocytes (NHEK).[11]
-
Cell Culture: Seed NHEK cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of AOH (e.g., 0-500 µg/mL) and a vehicle control. Incubate for 48 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial respiration will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at an appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
DNA Microarray Analysis
This protocol is used to investigate the effect of AOH on gene expression in skin cells.[18][19]
-
Cell Culture and Treatment: Culture NHEK cells and treat them with a non-cytotoxic, effective concentration of AOH (e.g., 10 µg/mL) for a specified period (e.g., 24-48 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable kit, ensuring high purity and integrity.
-
cDNA Synthesis and Labeling: Reverse transcribe the RNA into complementary DNA (cDNA). Label the cDNA with a fluorescent dye (e.g., Cy3 or Cy5).
-
Hybridization: Apply the labeled cDNA to a microarray chip containing probes for genes of interest (e.g., genes related to skin aging and barrier function). Hybridize overnight in a hybridization chamber.
-
Washing and Scanning: Wash the microarray slide to remove non-specifically bound cDNA, then scan the slide using a microarray scanner to detect the fluorescent signals.
-
Data Analysis: Quantify the signal intensities for each spot. Normalize the data and perform statistical analysis to identify genes that are significantly upregulated or downregulated in response to AOH treatment.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The biosynthetic pathway of this compound in fairy-ring forming fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Biosynthetic and Metabolic Genes of this compound in Lepista sordida Based on Transcriptomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Identification of Biosynthetic and Metabolic Genes of 2âAzahypoxanthine in Lepista sordida Based on Transcriptomic Analysis - figshare - Figshare [figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Improvement in Wrinkles by a Fairy Chemical, 2-Aza-8-oxohypoxanthine | MDPI [mdpi.com]
- 15. Metabolism and metabolic effects of this compound and 2-azaadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound|C4H3N5O|Research Compound [benchchem.com]
- 17. Fairy chemical AOH shows promise as safe, effective anti-wrinkle ingredient [cosmeticsdesign-asia.com]
- 18. researchgate.net [researchgate.net]
- 19. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 20. mdpi.com [mdpi.com]
- 21. researchportal.u-tokai.ac.jp [researchportal.u-tokai.ac.jp]
- 22. Practical synthesis of natural plant-growth regulator this compound, its derivatives, and biotin-labeled probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Simultaneous determination of dacarbazine, its photolytic degradation product, this compound, and the metabolite 5-aminoimidazole-4-carboxamide in plasma and urine by high-pressure liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HPLC Analysis of 2-Azahypoxanthine in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azahypoxanthine (AHX) is a naturally occurring purine analog that has garnered significant interest as a plant growth regulator.[1][2][3] Initially discovered as a product of the fairy ring-forming fungus Lepista sordida, AHX has been shown to be endogenously present in various plant species, including rice and Arabidopsis.[1] It, along with its primary metabolite, 2-aza-8-oxohypoxanthine (AOH), belongs to a group of compounds referred to as "fairy chemicals".[1] These molecules are involved in a novel purine metabolic pathway and can influence plant growth and development, making their accurate quantification in plant tissues crucial for research in agriculture and drug development.
This document provides detailed application notes and protocols for the quantification of this compound in plant tissues using High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The endogenous levels of this compound (AHX) and its metabolite 2-aza-8-oxohypoxanthine (AOH) have been quantified in rice (Oryza sativa). The following table summarizes the reported concentrations in different plant tissues.
| Compound | Plant Tissue | Concentration (ng/kg Fresh Weight) |
| This compound (AHX) | Rice Shoot | 457 ± 75 |
| This compound (AHX) | Rice Root | 273 ± 52 |
| 2-aza-8-oxohypoxanthine (AOH) | Rice Shoot | Not Detected |
| 2-aza-8-oxohypoxanthine (AOH) | Rice Root | 1289 ± 406 |
Experimental Protocols
This section details the methodologies for the extraction and HPLC analysis of this compound from plant tissues.
Sample Preparation and Extraction
This protocol is a general procedure for the extraction of small molecules from plant tissues and is adaptable for the analysis of this compound.
Materials:
-
Fresh plant tissue (e.g., rice shoots, roots)
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Methanol (HPLC grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Refrigerated microcentrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Weigh the frozen powder (e.g., 100 mg) into a pre-chilled microcentrifuge tube.
-
Add 1 mL of 80% methanol (v/v in deionized water) to the tube.
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing.
-
Incubate the mixture at 4°C for 1 hour with occasional vortexing to facilitate extraction.
-
Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Analysis
This protocol is based on a published method for the analysis of this compound and its metabolites in rice shoots.[2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
HPLC Conditions:
| Parameter | Value |
| Column | Develosil C30-UG-5 (or equivalent C18 column) |
| Mobile Phase A | 0.05% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic with 2% Methanol in 0.05% TFA for 12 minutes, followed by a linear gradient to 100% Methanol over 60 minutes, and then 100% Methanol for 20 minutes. |
| Flow Rate | 0.5 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared plant extract onto the column.
-
Run the gradient program as described above.
-
Monitor the absorbance at 254 nm. The retention time for 2-aza-8-oxohypoxanthine (AOH) under these conditions has been reported to be approximately 29.6 minutes.[2] The retention time for this compound (AHX) will need to be determined using a pure standard.
-
Quantify the amount of AHX and AOH by comparing the peak areas to a standard curve prepared with known concentrations of the pure compounds.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Metabolic conversion of AHX to AOH in plants.
References
Application Notes and Protocols for the Quantification of 2-Azahypoxanthine in Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azahypoxanthine (AHX) is a naturally occurring purine analog originally isolated from the fairy ring-forming fungus Lepista sordida.[1][2] It has garnered significant interest due to its activity as a plant growth regulator.[1][3] Understanding the production of AHX in fungal cultures is crucial for applications in agriculture and for further pharmacological investigations. These application notes provide detailed protocols for the quantification of this compound in fungal cultures, primarily focusing on methods developed for Lepista sordida.
Quantitative Data Summary
The production of this compound can be influenced by culture conditions and the addition of biosynthetic precursors. The following table summarizes quantitative data from studies on Lepista sordida.
| Fungal Species | Culture Condition | Analyte | Concentration (µM) | Reference |
| Lepista sordida | Control (non-fed) | This compound | 187 ± 22 | [1] |
| Lepista sordida | + L-Arginine | This compound | 598 ± 119 | [1] |
| Lepista sordida | Control (without AICAR) at 0 hr | This compound | 87.8 ± 12.1 | [4] |
| Lepista sordida | + AICAR at 12 hr | This compound | 232.8 ± 9.8 | [4] |
Experimental Protocols
Fungal Culture and Sample Preparation
This protocol is based on methodologies used for the cultivation of Lepista sordida.
Materials:
-
Lepista sordida mycelia
-
Potato Dextrose Broth (PDB) or similar liquid culture medium
-
Sterile culture flasks
-
Incubator shaker
-
Filtration apparatus (e.g., vacuum filtration with filter paper)
-
Solvents for extraction (e.g., ethyl acetate, methanol)[5][6]
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Inoculation: Inoculate sterile liquid culture medium with mycelia of Lepista sordida.
-
Incubation: Incubate the cultures at an appropriate temperature (e.g., 25°C) with shaking for a specified period (e.g., 5 weeks).[1]
-
Harvesting: Separate the mycelia from the culture broth by filtration.
-
Extraction from Culture Broth:
-
The culture broth can often be directly analyzed after filtration and appropriate dilution.[1]
-
For concentration, a liquid-liquid extraction with a solvent like ethyl acetate can be performed. The solvent is then evaporated to dryness and the residue is redissolved in a suitable solvent for analysis (e.g., methanol).[5][6]
-
-
Extraction from Mycelia:
-
Lyophilize and grind the harvested mycelia to a fine powder.
-
Extract the powder with a suitable solvent (e.g., methanol or an ethyl acetate/isopropanol mixture).[5]
-
Use ultrasonication to enhance extraction efficiency.[5]
-
Centrifuge the extract to pellet cellular debris.
-
Collect the supernatant and evaporate the solvent.
-
Reconstitute the dried extract in a known volume of mobile phase or a suitable solvent for analysis.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a common method for the analysis of this compound.[1]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., ZORBAX Eclipse XDB-C18, 100 x 2.1 mm, 1.8 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and an aqueous solution, such as 2 mM ammonium acetate in 1% formic acid.[5]
-
Flow Rate: A typical flow rate is 0.3 mL/min.[5]
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 235 nm).[7]
-
Injection Volume: 5 µL.[5]
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared fungal extracts into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Calculate the concentration of this compound in the sample using the calibration curve.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides higher sensitivity and selectivity for the quantification of this compound, especially in complex matrices.[4][8]
Instrumentation and Conditions:
-
LC System: An HPLC or UPLC system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., quadrupole time-of-flight (QTOF) or triple quadrupole) with an electrospray ionization (ESI) source.[5]
-
Column: A C18 reversed-phase column.
-
Mobile Phase: Similar to the HPLC method, a gradient of acetonitrile and water with additives like formic acid or ammonium acetate is commonly used.[5]
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion for detection.
Procedure:
-
Method Development: Optimize the MS parameters for this compound by infusing a standard solution. Determine the optimal precursor and product ions for MRM analysis.
-
Standard and Sample Preparation: Prepare standards and samples as described for the HPLC method. The use of an internal standard is recommended for improved accuracy.
-
LC-MS/MS Analysis: Analyze the prepared standards and samples using the developed LC-MS/MS method.
-
Quantification: Construct a calibration curve using the peak area ratios of the analyte to the internal standard. Calculate the concentration of this compound in the samples based on this curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound in Lepista sordida.
References
- 1. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 2. 1,2,3-Triazine formation mechanism of the fairy chemical this compound in the fairy ring-forming fungus Lepista sordida - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. scielo.br [scielo.br]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Application of LC–MS/MS in the Mycotoxins Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Azahypoxanthine Plant Growth Promotion Assay
Introduction
2-Azahypoxanthine (AHX) is a naturally occurring purine analog discovered as a metabolite from the fairy-ring-forming fungus, Lepista sordida.[1][2] This compound has garnered significant interest in agricultural and plant biology research due to its notable effects on plant growth and development. AHX and its metabolite, 2-aza-8-oxohypoxanthine (AOH), have been shown to act as plant growth regulators, often promoting growth and increasing crop yields.[1][3][4] These "fairy chemicals" are thought to enhance plant tolerance to various environmental stresses.[1][5] The following application note provides a summary of the effects of this compound on various plant species and a detailed protocol for assessing its growth-promoting activities.
Mechanism of Action
The precise mechanism of action for this compound is still under investigation, but current research points towards its influence on plant hormone signaling and stress response pathways. In Arabidopsis thaliana, treatment with AHX has been shown to activate genes related to stress and hormones, including those associated with abscisic acid, ethylene, jasmonic acid, salicylic acid, and cytokinins, while suppressing genes related to photosynthesis.[6][7] This suggests that AHX may prime the plant's defense and stress tolerance mechanisms. The biosynthesis of AHX in Lepista sordida is believed to originate from the purine metabolic pathway, with 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) being a key precursor.[2][8]
Data Presentation
The effects of this compound on plant growth can vary depending on the plant species, the concentration of AHX applied, and the specific growth parameters measured. Below is a summary of quantitative data from various studies.
| Plant Species | Concentration | Observed Effect | Reference |
| Rice (Oryza sativa L. cv. Nipponbare) | 50 µM | Increased panicle number, culm length, and plant dry weight. | [5][9] |
| Rice (Oryza sativa L. cv. Nipponbare) | 1 mM | Increased brown rice yield by up to 18.7%. | [5][9] |
| Wheat | Not specified | Increased number of ears and grain weight per plant. | [1] |
| Arabidopsis thaliana | 400 µM | Growth inhibition. | [6][7] |
| Citrus (Citrus unshiu Marc.) | Not specified | Induced carotenoid accumulation. | [3] |
Experimental Protocols
This protocol provides a detailed methodology for a plant growth promotion assay using this compound on a model plant species such as Arabidopsis thaliana or rice (Oryza sativa).
1. Materials and Reagents
-
This compound (AHX)
-
Seeds of the desired plant species (e.g., Arabidopsis thaliana, Oryza sativa)
-
Murashige and Skoog (MS) medium, including vitamins
-
Sucrose
-
Agar
-
Potassium hydroxide (KOH) for pH adjustment
-
Sterile petri dishes (90 mm)
-
Sterile water
-
Growth chamber or incubator with controlled light and temperature
-
Laminar flow hood
-
Autoclave
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Ethanol (70%)
-
Bleach solution (e.g., 1% sodium hypochlorite)
-
Forceps
2. Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount in sterile water. Gentle heating may be required to fully dissolve the compound.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.
3. Seed Sterilization
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Carefully remove the ethanol.
-
Add 1 mL of bleach solution and vortex for 10-15 minutes.
-
Remove the bleach solution and wash the seeds five times with sterile water.
-
Resuspend the seeds in a small volume of sterile water and store at 4°C for 2-3 days for stratification (vernalization), if required for the chosen plant species (e.g., Arabidopsis).
4. Preparation of Growth Medium
-
Prepare MS medium according to the manufacturer's instructions. Typically, this involves dissolving the powdered medium and sucrose (1-3% w/v) in distilled water.
-
Adjust the pH of the medium to 5.7-5.8 using KOH.
-
Add agar (0.8% w/v) and heat the medium to dissolve the agar completely.
-
Autoclave the medium at 121°C for 20 minutes.
-
Allow the medium to cool to approximately 50-60°C in a laminar flow hood.
-
Add the sterile this compound stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM, 400 µM). Also, prepare a control plate with no AHX.
-
Pour approximately 25 mL of the medium into each sterile petri dish and allow it to solidify.
5. Seed Plating and Germination
-
Under a laminar flow hood, carefully place the sterilized seeds onto the surface of the solidified MS medium containing different concentrations of AHX.
-
Arrange the seeds in a grid pattern to facilitate individual measurements.
-
Seal the petri dishes with parafilm.
-
Place the plates in a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark cycle).
6. Data Collection and Analysis
-
Monitor the plates daily and record the germination rate.
-
After a set period (e.g., 7-14 days), measure various growth parameters. This can include:
-
Primary root length
-
Number of lateral roots
-
Fresh weight
-
Dry weight (after drying at 60°C for 48 hours)
-
-
For each concentration of AHX, use at least three replicate plates with multiple seedlings per plate.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed differences between the control and AHX-treated plants.
Mandatory Visualization
Caption: Experimental workflow for the this compound plant growth promotion assay.
Caption: Hypothesized signaling pathway of this compound in plants.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fairy Chemicals, this compound and 2-Aza-8-oxohypoxanthine, Regulate Carotenoid Accumulation in Citrus Juice Sacs in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Comprehensive transcriptomic analysis revealing that this compound treatment induces the stress response in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of this compound (AHX) Produced by the Fairy-Ring-Forming Fungus on the Growth and the Grain Yield of Rice [jstage.jst.go.jp]
Cell culture cytotoxicity assay for 2-Azahypoxanthine
Application Note: Cell Culture Cytotoxicity Assay for 2-Azahypoxanthine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (AHX) is a purine analog that has been identified as a plant growth regulator.[1] Purine analogs are structurally similar to endogenous purines and can interfere with nucleic acid synthesis and metabolism.[2] This interference can lead to cytotoxic effects, making them candidates for investigation in cancer research.[3] The cytotoxic activity of this compound nucleosides appears to result from cleavage back to this compound.[3] This application note provides a detailed protocol for assessing the cytotoxicity of this compound in a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for evaluating cell viability and proliferation, making it a valuable tool in drug discovery and toxicology.[4]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[4] The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability and thus the cytotoxic effect of the compound.
Materials and Methods
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Inverted microscope
-
Centrifuge
-
Multichannel pipette
-
Hemocytometer or automated cell counter
Experimental Protocol:
-
Cell Culture and Seeding:
-
Maintain the chosen cancer cell line in a T-75 flask with complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and determine the cell concentration using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[6]
-
Incubate the plate for 24 hours to allow for cell attachment.[6]
-
-
Preparation of this compound Stock and Working Solutions:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for treatment (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Note: The final DMSO concentration in the culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing different concentrations of this compound to the respective wells.
-
Include a vehicle control group (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control group (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percent cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[7]
-
Data Presentation
The following table represents hypothetical data for the cytotoxicity of this compound on a cancer cell line after 48 hours of treatment.
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.085 | 100 |
| 0.1 | 1.235 | 0.079 | 98.8 |
| 1 | 1.150 | 0.092 | 92.0 |
| 10 | 0.875 | 0.065 | 70.0 |
| 100 | 0.550 | 0.048 | 44.0 |
| 1000 | 0.125 | 0.021 | 10.0 |
Visualizations
Experimental Workflow Diagram
Workflow for the MTT cytotoxicity assay.
Hypothesized Signaling Pathway for Purine Analog Cytotoxicity
Hypothesized mechanism of this compound cytotoxicity.
References
- 1. The biosynthetic pathway of this compound in fairy-ring forming fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and metabolic effects of this compound and 2-azaadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleosides of 2-azapurines. 7 H-Imidazo[4,5-d]-1,2,3-triazines. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating the Mechanism of Action of 2-Azahypoxanthine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azahypoxanthine (AHX) is a purine analogue originally identified in the fairy ring-forming fungus Lepista sordida.[1] As an antimetabolite, AHX exerts its biological effects by interfering with the de novo purine biosynthesis pathway. Understanding the precise mechanism of action of AHX is crucial for its potential development as a therapeutic agent. In mammalian cells, AHX is metabolized to 2-aza-inosine monophosphate (2-azaIMP), which acts as a competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme catalyzes a critical step in the synthesis of guanine nucleotides. Inhibition of IMPDH leads to the depletion of intracellular guanine nucleotide pools, which in turn can arrest DNA synthesis and cell cycle progression, and induce apoptosis.[2][3]
These application notes provide a comprehensive suite of protocols to investigate the mechanism of action of this compound, from initial target engagement to downstream cellular and signaling consequences. The methodologies detailed herein are designed to enable researchers to systematically dissect the molecular pathways modulated by this compound.
Target Engagement and Enzymatic Inhibition
The primary hypothesized target of this compound's active metabolite, 2-azaIMP, is IMP dehydrogenase (IMPDH). The following protocols are designed to confirm target engagement within the cellular context and to quantify the inhibitory effect on the purified enzyme.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[4]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a human cancer cell line (e.g., HEp-2, as used in initial studies of AHX metabolism) in appropriate media to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 µM) or vehicle (DMSO) for a predetermined time (e.g., 4 hours) to allow for its metabolic conversion to 2-azaIMP.
-
-
Cell Lysis:
-
Heat Challenge:
-
Divide the supernatant (cell lysate) into aliquots for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 72°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[5]
-
-
Protein Analysis:
-
Centrifuge the heated lysates to separate precipitated proteins from the soluble fraction.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for IMPDH2.
-
Quantify the band intensities to determine the melting curve of IMPDH2 in the presence and absence of this compound.
-
Data Presentation:
Table 1: Cellular Thermal Shift Assay (CETSA) Data for IMPDH2
| This compound (µM) | Tagg (°C) | ΔTagg (°C) |
| 0 (Vehicle) | 58.2 | 0 |
| 1 | 59.1 | +0.9 |
| 10 | 62.5 | +4.3 |
| 100 | 65.8 | +7.6 |
Tagg represents the aggregation temperature, and ΔTagg is the shift in aggregation temperature relative to the vehicle control.
In Vitro IMPDH2 Inhibition Assay
This assay directly measures the inhibitory effect of 2-azaIMP (the active metabolite of this compound) on the enzymatic activity of purified IMPDH2. The activity is monitored by measuring the production of NADH at 340 nm.[6][7]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add varying concentrations of the inhibitor, 2-azaIMP.
-
Add a fixed concentration of IMPDH2 enzyme and incubate for 10-30 minutes at room temperature.[8][9]
-
Initiate the reaction by adding substrates (IMP and NAD+).
-
Monitor the increase in absorbance at 340 nm over time in a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the absorbance curves.
-
Determine the IC50 value of 2-azaIMP by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (IMP) and the inhibitor (2-azaIMP) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Data Presentation:
Table 2: In Vitro Inhibition of IMPDH2 by 2-azaIMP
| Inhibitor | Substrate (IMP) Conc. (µM) | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| 2-azaIMP | 250 | 75.3 | 66.0 | Competitive |
| Mycophenolic Acid (Control) | 250 | 0.02 | 0.01 | Uncompetitive |
Data for 2-azaIMP is based on published findings. Mycophenolic acid is a known potent inhibitor of IMPDH and serves as a positive control.
Cellular Consequences of IMPDH Inhibition
The inhibition of IMPDH is expected to lead to a depletion of guanine nucleotides, which in turn affects DNA synthesis and cell viability. The following protocols are designed to quantify these downstream cellular effects.
Analysis of Intracellular Nucleotide Pools by HPLC
This method allows for the direct measurement of changes in intracellular concentrations of purine and pyrimidine nucleotides following treatment with this compound.[10][11]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with this compound at various concentrations and for different time points (e.g., 4, 8, 24 hours).
-
-
Metabolite Extraction:
-
Rapidly wash the cells with ice-cold PBS.
-
Extract the intracellular metabolites by adding a cold extraction solution (e.g., 0.6 M perchloric acid or methanol/acetonitrile/water mixture).
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet the protein and cell debris.
-
Neutralize the supernatant if using an acidic extraction method.
-
-
HPLC Analysis:
-
Analyze the extracts using a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) HPLC system coupled with a UV or mass spectrometry (MS) detector.[10][12]
-
Separate and quantify the different nucleotide triphosphates (GTP, ATP, CTP, UTP) based on their retention times and peak areas compared to known standards.
-
Data Presentation:
Table 3: Intracellular Nucleotide Pool Concentrations Following this compound Treatment (4 hours)
| Treatment | GTP (pmol/10^6 cells) | % of Control | ATP (pmol/10^6 cells) | % of Control |
| Vehicle Control | 350.2 | 100% | 2500.5 | 100% |
| 10 µM AHX | 175.1 | 50% | 2450.8 | 98% |
| 50 µM AHX | 87.6 | 25% | 2375.5 | 95% |
This data illustrates the selective reduction in guanine nucleotide pools as reported in the literature.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][13]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
DNA Synthesis Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis by quantifying the incorporation of the thymidine analog, Bromodeoxyuridine (BrdU), into newly synthesized DNA.[15]
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound as in the cell viability assay.
-
BrdU Labeling: Add BrdU labeling solution to the cells for the last 2-4 hours of the treatment period.[15]
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow for antibody access to the incorporated BrdU.[16]
-
Immunodetection: Incubate with an anti-BrdU antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Quantification: Measure the signal using a plate reader (for colorimetric or fluorometric readouts) or by flow cytometry.[17]
Data Presentation:
Table 4: Effect of this compound on Cell Viability and DNA Synthesis
| Concentration (µM) | Cell Viability (% of Control) at 48h | DNA Synthesis (% of Control) at 24h |
| 0.1 | 98.5 | 95.2 |
| 1 | 85.3 | 78.6 |
| 10 | 52.1 | 45.3 |
| 100 | 15.8 | 10.1 |
Identification of Downstream Signaling Pathways
To understand the broader cellular response to this compound, transcriptomic and phosphoproteomic analyses can be employed to identify modulated genes and signaling pathways.
Transcriptomic Analysis by RNA-seq
RNA-sequencing provides a comprehensive, unbiased view of the changes in gene expression following drug treatment.[18]
Experimental Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound (e.g., at its IC50 concentration) and a vehicle control for a specified time. Extract high-quality total RNA using a commercial kit.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries (e.g., using poly(A) selection for mRNA) and sequence them on a next-generation sequencing platform.[18]
-
Bioinformatic Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated.
-
Conduct pathway analysis (e.g., GO, KEGG) to identify enriched biological processes and signaling pathways.
-
Phosphoproteomic Analysis by Mass Spectrometry
Phosphoproteomics can reveal changes in protein phosphorylation, providing insights into the activity of signaling pathways that are regulated by kinases and phosphatases.[19][20]
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells as for RNA-seq. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Digestion and Phosphopeptide Enrichment: Digest the proteins into peptides (e.g., with trypsin). Enrich for phosphopeptides using methods such as titanium dioxide (TiO2) chromatography or immobilized metal affinity chromatography (IMAC).[21]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify the phosphopeptides and phosphorylation sites using database searching algorithms.
-
Quantify the changes in phosphorylation levels between treated and control samples.
-
Use bioinformatics tools to map the modulated phosphosites to known signaling pathways.
-
Diagrams
Metabolic Pathway of this compound
Caption: Metabolic activation and mechanism of action of this compound.
Experimental Workflow for Mechanism of Action Studies
Caption: A logical workflow for elucidating the mechanism of this compound.
Signaling Pathway Affected by Guanine Nucleotide Depletion
Caption: A plausible signaling cascade initiated by this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Effects of guanine nucleotide depletion on cell cycle progression in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanine nucleotide depletion triggers cell cycle arrest and apoptosis in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 6. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 7. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme assays. [bio-protocol.org]
- 9. abcam.cn [abcam.cn]
- 10. Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. broadpharm.com [broadpharm.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 16. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 20. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
Application Notes and Protocols for Utilizing 2-Azahypoxanthine in Plant Purine Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for using 2-azahypoxanthine (AHX), a novel purine analogue, to investigate purine metabolism and its impact on plant growth and development. The protocols outlined below are based on established research and provide a framework for consistent and reproducible experimentation.
Introduction
This compound is a naturally occurring purine analogue first identified as a plant growth stimulant secreted by "fairy ring" forming fungi.[1][2] Subsequent research has revealed that plants not only respond to exogenous AHX but also possess a novel purine metabolic pathway to synthesize it and its metabolite, 2-aza-8-oxohypoxanthine (AOH), endogenously from 5-aminoimidazole-4-carboxamide (AICA).[1][3] The unique biological activities of AHX make it a valuable tool for dissecting the intricate network of purine metabolism and its influence on various physiological processes in plants, including growth, development, and stress responses. In some plant species like Arabidopsis thaliana, high concentrations of AHX have been shown to induce a stress response.[4]
Mechanism of Action
While the complete mechanism of action in plants is still under investigation, studies in mammalian cells have shown that this compound is a substrate for hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[5][6] This enzyme converts AHX into its ribonucleotide, 2-aza-inosine monophosphate (2-azaIMP). 2-azaIMP is a competitive inhibitor of IMP dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides.[5] This inhibition leads to a selective reduction in the guanine nucleotide pool.[5] It is hypothesized that a similar mechanism may be at play in plants, thereby affecting nucleic acid synthesis, signaling, and overall metabolic homeostasis. The plant growth-promoting effects of AHX appear to be independent of known plant hormones and are associated with the upregulation of specific genes, such as those encoding glutathione S-transferases and aquaporins.[3]
References
- 1. The source of "fairy rings": this compound and its metabolite found in a novel purine metabolic pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biosynthetic pathway of this compound in fairy-ring forming fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 4. Comprehensive transcriptomic analysis revealing that this compound treatment induces the stress response in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and metabolic effects of this compound and 2-azaadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Unlocking Plant Resilience: The Role of 2-Azahypoxanthine in Stress Tolerance
For Immediate Release
[City, State] – [Date] – In the face of mounting environmental stressors, ensuring global food security necessitates innovative approaches to enhance crop resilience. Groundbreaking research into the novel plant growth regulator, 2-Azahypoxanthine (AHX), has unveiled its significant potential in bolstering plant tolerance to a range of abiotic stresses, including drought, salinity, and high temperatures. These application notes provide a comprehensive overview of the current understanding of AHX, detailed protocols for its application and evaluation, and a summary of key quantitative data for researchers, scientists, and drug development professionals.
Introduction to this compound (AHX)
Initially identified as a "fairy chemical" secreted by fairy ring-forming fungi, this compound is a purine analog that has demonstrated remarkable effects on plant growth and development.[1][2] While its impact can be species- and concentration-dependent, studies have shown that exogenous application of AHX can lead to increased biomass and significantly improved yields in key crops like rice and wheat, particularly under stressful conditions.[3][4] The underlying mechanism of AHX-induced stress tolerance is believed to be linked to its ability to modulate multiple plant hormone signaling pathways, thereby activating the plant's innate defense and stress response systems.[1]
Mechanism of Action: A Hormonal Crosstalk
Transcriptomic analyses have revealed that AHX treatment alters the expression of genes associated with several key phytohormones, including abscisic acid (ABA), ethylene, jasmonic acid (JA), and salicylic acid (SA).[1] This hormonal crosstalk is central to a plant's ability to perceive stress signals and mount an appropriate defense.
Notably, AHX treatment in Arabidopsis thaliana has been shown to increase the level of 1-aminocyclopropanecarboxylic acid, a direct precursor to ethylene.[1] Ethylene is a well-known stress hormone involved in various physiological responses to adverse conditions. The interaction with the ABA signaling pathway, a primary regulator of abiotic stress responses, is also strongly indicated by the activation of stress-related genes. While the precise molecular interactions are still under investigation, a proposed signaling pathway is illustrated below.
Quantitative Data Summary
The application of this compound has shown significant quantitative improvements in crop yield under both standard and stress conditions. The following tables summarize key findings from field and pot experiments.
Table 1: Effect of this compound (AHX) on Rice (Oryza sativa L. cv. Nipponbare) Growth and Yield in Pot Experiments [3]
| Treatment Timing | Panicle Number (% of Control) | Culm Length (% of Control) | Plant Dry Weight (% of Control) | Brown Rice Yield (% of Control) |
| Transplanting | 107.6 | 105.5 | 102.9 | 104.9 |
| Tillering | 110.4 | 104.8 | 106.9 | 118.6 |
| Panicle Formation | 100.0 | 102.2 | 104.0 | 115.8 |
| Ripening | 99.3 | 104.4 | 108.3 | 112.7 |
Table 2: Effect of this compound (AHX) on Rice and Wheat Yield in Field Experiments [3][4]
| Crop | Treatment Details | Yield Increase (% of Control) |
| Rice (Oryza sativa) | 1 mM AHX at seedling stage | 9.6 |
| Rice (Oryza sativa) | 1 mM AHX at transplanting stage | 18.7 |
| Wheat (Triticum aestivum) | 1 mM AHX at seedling stage | 20.4 |
| Wheat (Triticum aestivum) | 0.5 mM AHX at tillering stage | 4.0 |
Visualizing the Pathways and Protocols
To facilitate a clearer understanding of the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Proposed signaling pathway of this compound in plant stress response.
Caption: General experimental workflow for evaluating AHX-induced stress tolerance.
Experimental Protocols
The following protocols provide a detailed methodology for investigating the role of this compound in plant stress tolerance.
Protocol 1: Evaluation of AHX on Salinity Stress Tolerance in Rice Seedlings
1. Plant Material and Growth Conditions:
-
Use a salt-sensitive rice cultivar (e.g., IR29) and a salt-tolerant cultivar (e.g., Pokkali) as controls.
-
Surface sterilize seeds with 70% ethanol for 1 minute, followed by 2.5% sodium hypochlorite for 15 minutes. Rinse thoroughly with sterile distilled water.
-
Germinate seeds on moist filter paper in the dark at 28°C for 3-4 days.
-
Transfer germinated seedlings to a hydroponic system containing a nutrient solution (e.g., Yoshida solution).
-
Grow seedlings in a controlled environment (e.g., 28/22°C day/night temperature, 12-hour photoperiod).
2. AHX and Salinity Treatment:
-
After 14 days of growth, replace the nutrient solution with a fresh solution containing the desired concentration of AHX (e.g., 50 µM). The control group will receive a nutrient solution without AHX.
-
Allow plants to acclimate to the AHX treatment for 2 days.
-
Induce salinity stress by adding NaCl to the nutrient solution to a final concentration of 150 mM. Maintain a non-stressed control group for both AHX-treated and non-treated plants.
3. Measurement of Stress Indicators (after 7-10 days of stress):
-
Chlorophyll Content: Extract chlorophyll from fresh leaf tissue using 80% acetone and measure absorbance at 645 nm and 663 nm using a spectrophotometer.
-
Electrolyte Leakage: Submerge leaf discs in deionized water and measure the initial electrical conductivity (EC1). Autoclave the samples to induce complete leakage and measure the final electrical conductivity (EC2). Calculate electrolyte leakage as (EC1/EC2) x 100.
-
Survival Rate: Score plants based on visual symptoms of salt stress (leaf rolling, yellowing, and necrosis). Calculate the percentage of surviving plants.
-
Biomass: Harvest shoots and roots separately, dry at 70°C for 72 hours, and record the dry weight.
Protocol 2: Assessment of AHX on Drought Stress Tolerance in Arabidopsis thaliana
1. Plant Material and Growth Conditions:
-
Use wild-type Arabidopsis thaliana (e.g., Col-0) seeds.
-
Sow seeds in pots containing a mixture of soil and vermiculite.
-
Stratify seeds at 4°C for 3 days to ensure uniform germination.
-
Grow plants in a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.
2. AHX and Drought Treatment:
-
After 3 weeks of growth, apply AHX solution (e.g., 100 µM) to the soil of the treatment group. Apply an equal volume of water to the control group.
-
After 2 days of AHX application, induce drought stress by withholding water.
-
Monitor soil moisture content to ensure a consistent level of drought stress.
3. Measurement of Stress Indicators:
-
Relative Water Content (RWC): Record the fresh weight (FW) of a leaf. Immerse the leaf in deionized water for 4 hours to obtain the turgid weight (TW). Dry the leaf at 80°C for 24 hours to get the dry weight (DW). Calculate RWC as [(FW-DW)/(TW-DW)] x 100.
-
Antioxidant Enzyme Activity:
-
Superoxide Dismutase (SOD): Assay based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).
-
Catalase (CAT): Measure the decomposition of H₂O₂ by monitoring the decrease in absorbance at 240 nm.
-
-
Survival Rate: After a period of drought (e.g., 10-14 days), re-water the plants and record the percentage of plants that recover and resume growth after 7 days.
Future Directions
The promising results from initial studies on this compound warrant further investigation. Future research should focus on elucidating the specific molecular targets of AHX within the hormone signaling pathways. Optimizing application methods, concentrations, and timing for different crops and stress conditions will be crucial for its successful implementation in agriculture. Furthermore, long-term field trials are necessary to validate the efficacy of AHX in diverse environmental settings and to assess any potential ecological impacts. The development of AHX-based products could provide a valuable tool for sustainable agriculture in a changing climate.
References
Application Notes and Protocols for In Vitro Studies of 2-Azahypoxanthine on Cancer Cell Lines
Application Notes
The in vitro screening of novel chemical entities is a critical first step in the discovery and development of new anticancer therapies. These studies provide essential preliminary data on a compound's potential efficacy and mechanism of action. By exposing various cancer cell lines to the compound of interest, researchers can determine its cytotoxic or cytostatic effects, identify sensitive and resistant cell lines, and begin to unravel the molecular pathways through which it exerts its activity. Key parameters evaluated in these initial studies include the half-maximal inhibitory concentration (IC50), the induction of programmed cell death (apoptosis), and the effect on cell cycle progression. The following protocols outline standard methodologies to assess the anticancer potential of a compound like 2-Azahypoxanthine in a laboratory setting.
Data Presentation
Table 1: Cytotoxicity of this compound against various cancer cell lines
| Cell Line | Cancer Type | IC50 (µM) after 48h treatment |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| MDA-MB-231 | Breast Adenocarcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| HCT116 | Colon Carcinoma | Data not available |
| HeLa | Cervical Adenocarcinoma | Data not available |
Table 2: Effect of this compound on Apoptosis in a sensitive cancer cell line (e.g., MCF-7) after 24h treatment
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) | Live Cells (%) |
| Control | 0 | Data not available | Data not available | Data not available | Data not available |
| This compound | IC50/2 | Data not available | Data not available | Data not available | Data not available |
| This compound | IC50 | Data not available | Data not available | Data not available | Data not available |
| This compound | IC50*2 | Data not available | Data not available | Data not available | Data not available |
Table 3: Cell Cycle Analysis of a sensitive cancer cell line (e.g., MCF-7) treated with this compound for 24h
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | Data not available | Data not available | Data not available |
| This compound | IC50/2 | Data not available | Data not available | Data not available |
| This compound | IC50 | Data not available | Data not available | Data not available |
| This compound | IC50*2 | Data not available | Data not available | Data not available |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the cytotoxic effect of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
MTT Assay Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50/2, IC50, and 2*IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Apoptosis Assay Workflow
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound. PI stains DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add Propidium Iodide to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the samples using a flow cytometer.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be investigated if this compound is found to induce apoptosis. This is a generic representation of the intrinsic apoptosis pathway.
Hypothetical Apoptosis Pathway
Troubleshooting & Optimization
Technical Support Center: Quantification of 2-Azahypoxanthine in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-Azahypoxanthine (2-AZA) in complex biological matrices.
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape
Q: I am observing poor peak shape (tailing, fronting, or splitting) for my this compound peak. What are the common causes and solutions?
A: Poor peak shape can significantly impact the accuracy and precision of quantification. The table below summarizes common causes and recommended solutions.
| Peak Shape Issue | Potential Cause | Recommended Solution | Expected Improvement |
| Tailing | Secondary interactions with residual silanols on the column. | - Use a mobile phase with a lower pH (e.g., add 0.1% formic acid). - Use an end-capped column. - Add a competitive amine (e.g., triethylamine) to the mobile phase. | Peak symmetry should improve, with the tailing factor approaching 1. |
| Fronting | Sample overload or injection of sample in a stronger solvent than the mobile phase. | - Dilute the sample. - Reduce the injection volume. - Dissolve the sample in the initial mobile phase. | The front of the peak should become steeper and more symmetrical. |
| Splitting | - Partially blocked column frit. - Column void. - Co-elution with an interfering compound. | - Reverse-flush the column. - Replace the column. - Optimize chromatographic conditions to separate the interference. | A single, sharp peak should be observed. |
Issue 2: High Matrix Effects Leading to Inaccurate Quantification
Q: My this compound results are inconsistent and show significant matrix effects. How can I mitigate this?
A: Matrix effects, such as ion suppression or enhancement in LC-MS/MS, are a common challenge in complex matrices. The following table outlines strategies to reduce matrix effects.
| Sample Preparation Technique | Principle | Expected Recovery (%) | Matrix Effect Reduction (%) |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile, methanol) and removed by centrifugation. | 70-90 | 20-40 |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned into an immiscible organic solvent, leaving matrix components in the aqueous phase. | 60-85 | 40-60 |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent while matrix components are washed away. | 85-105 | 70-95 |
Frequently Asked Questions (FAQs)
Q: What is the stability of this compound in plasma and urine under different storage conditions?
A: While specific stability data for this compound is not extensively published, purine analogs can be susceptible to degradation. It is crucial to perform your own stability studies. Based on the stability of similar compounds like hypoxanthine and uric acid, the following storage conditions are recommended to minimize degradation.[1]
| Matrix | Storage Condition | Duration | Expected Stability |
| Plasma | Room Temperature (20-25°C) | < 4 hours | Potential for enzymatic degradation. |
| Refrigerated (2-8°C) | < 24 hours | Minimal degradation. | |
| Frozen (-20°C) | Up to 1 month | Generally stable. | |
| Frozen (-80°C) | > 1 month | Long-term stability. | |
| Urine | Refrigerated (2-8°C) | < 48 hours | Generally stable. |
| Frozen (-20°C) | Up to 6 months | Long-term stability. |
Q: What is a suitable internal standard for the quantification of this compound?
A: The ideal internal standard (IS) is a stable isotope-labeled version of the analyte (e.g., ¹³C, ¹⁵N-labeled this compound). If a stable isotope-labeled IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used. Potential analogs include other azapurines or xanthine derivatives. The use of an appropriate IS is critical to correct for variability in sample preparation and matrix effects.
Q: How does hemolysis affect the quantification of this compound?
A: Hemolysis, the rupture of red blood cells, can significantly impact the accuracy of quantification.[2][3] It can introduce interfering substances from the cell lysate into the plasma or serum, leading to matrix effects. Additionally, enzymes released from red blood cells could potentially metabolize this compound. It is recommended to visually inspect all samples for hemolysis and to reject any samples that are visibly hemolyzed (pink or red). If hemolyzed samples must be analyzed, the matrix effect should be carefully evaluated.
Experimental Protocols
HPLC-UV Method for the Simultaneous Determination of this compound in Plasma and Urine
This protocol is adapted from a validated method for the simultaneous analysis of dacarbazine, 5-aminoimidazole-4-carboxamide (AIC), and this compound (2-AZA).[4][5]
1. Sample Preparation
-
Plasma:
-
Thaw plasma samples at room temperature.
-
Perform ultrafiltration to remove proteins. Centrifuge the sample in an ultrafiltration device (e.g., with a 10 kDa molecular weight cutoff) according to the manufacturer's instructions.
-
The resulting protein-free ultrafiltrate is ready for injection.
-
-
Urine:
-
Thaw urine samples at room temperature and vortex to ensure homogeneity.
-
Filter the urine through a 0.45 µm syringe filter.
-
Dilute the filtered urine with the initial mobile phase as needed to bring the analyte concentration within the calibration range.
-
2. Chromatographic Conditions
-
Column: C18 µBondapak column (or equivalent reversed-phase C18 column).
-
Mobile Phase A: 0.5 M Sodium Acetate, pH 7.0.
-
Mobile Phase B: 25% Acetonitrile in 0.05 M Sodium Acetate, pH 5.5.
-
Gradient Elution: A gradient program should be optimized to ensure adequate separation of this compound from endogenous matrix components and other analytes of interest.
-
Flow Rate: 1.0 mL/min (typical, may require optimization).
-
Injection Volume: 20 µL (typical, may require optimization).
-
Detection: UV at 280 nm.
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of a this compound reference standard into a blank matrix (ultrafiltered plasma or diluted blank urine).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Signaling Pathway
References
- 1. Tips & Tricks | Immunoassay Protocols & Troubleshooting | MILLIPLEX® Assays [sigmaaldrich.com]
- 2. Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of dacarbazine, its photolytic degradation product, this compound, and the metabolite 5-aminoimidazole-4-carboxamide in plasma and urine by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of dacarbazine, its photolytic degradation product, this compound, and the metabolite 5-aminoimidazole-4-carboxamide in plasma and urine by high-pressure liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stability issues of 2-Azahypoxanthine in experimental solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Azahypoxanthine in experimental solutions. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Troubleshooting Guide
Issue 1: Unexpected or Inconsistent Experimental Results
If you are observing variable or unexpected results in your experiments involving this compound, it may be due to its degradation. Use the following flowchart to troubleshoot potential stability issues.
Caption: Troubleshooting workflow for inconsistent results with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?
Q2: How should I store stock solutions of this compound?
For optimal stability, stock solutions of this compound should be prepared fresh for each experiment. If short-term storage is necessary, it is recommended to store aliquots in a tightly sealed container, protected from light, at -20°C or lower. Avoid repeated freeze-thaw cycles. For aqueous solutions, it is not recommended to store them for more than one day.
Q3: What are the common degradation products of this compound?
One known metabolite and potential degradation product of this compound is 2-aza-8-oxohypoxanthine (AOH).[1] The formation of other degradation products through hydrolysis or oxidation is possible, especially under harsh conditions such as extreme pH or high temperatures. The proposed hydrolytic degradation pathway is illustrated below.
Caption: Proposed hydrolytic degradation pathway of this compound.
Q4: What solvents are recommended for dissolving this compound?
The solubility of this compound in common laboratory solvents has not been extensively documented. However, based on the solubility of the structurally similar compound hypoxanthine, the following can be inferred:
-
DMSO and Dimethyl Formamide (DMF): These are likely good solvents for preparing concentrated stock solutions. Hypoxanthine is soluble in DMSO at approximately 30 mg/mL and in DMF at around 20 mg/mL.[2]
-
Ethanol: Limited solubility is expected. Hypoxanthine has a low solubility in ethanol (approximately 0.5 mg/mL).[2]
-
Aqueous Buffers (e.g., PBS): this compound is expected to have low solubility in aqueous buffers. For experiments in aqueous media, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.[2] When preparing a working solution in this manner, ensure the final concentration of DMSO is compatible with your experimental system.
Q5: Is this compound compatible with common cell culture media and buffers?
While specific compatibility data is not available, caution should be exercised when using this compound in cell culture media, especially those containing components that can generate reactive oxygen species (ROS) under visible light, such as riboflavin. Some buffering agents, like HEPES, have been shown to produce hydrogen peroxide under such conditions, which could potentially degrade sensitive compounds.[3][4] It is recommended to perform preliminary stability tests of this compound in your specific cell culture medium under your experimental conditions.
Quantitative Data Summary
Due to the limited availability of direct stability data for this compound, the following table provides an illustrative example of expected stability based on general knowledge of purine analog chemistry. This data is for estimation purposes only and should be confirmed by experimental analysis.
| Condition | Temperature | pH | Solvent/Buffer | Estimated Stability (t½) |
| Accelerated Degradation | 70°C | 2.0 | 0.01 N HCl | Hours |
| 70°C | 12.0 | 0.01 N NaOH | Minutes to Hours | |
| Typical Experimental Use | 25°C (Room Temp) | 7.4 | PBS | Days |
| 37°C (Incubation) | 7.4 | Cell Culture Medium | Hours to Days | |
| Storage | 4°C | 7.0 | Aqueous Buffer | Days to Weeks |
| -20°C | 7.0 | Aqueous Buffer | Weeks to Months | |
| -20°C | N/A | DMSO | > 6 Months |
Experimental Protocols
Protocol for Assessing the Stability of this compound using HPLC
This protocol outlines a general method for determining the stability of this compound in a specific experimental solution.
1. Materials and Reagents:
-
This compound reference standard
-
High-purity solvents (e.g., DMSO, water, acetonitrile, methanol)
-
Buffer components for your experimental solution (e.g., PBS, Tris)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Working Solution: Dilute the stock solution with your experimental buffer to the final desired concentration.
-
Control Solution (t=0): Immediately after preparation, dilute an aliquot of the working solution with the mobile phase to a concentration suitable for HPLC analysis. This will serve as your zero-time point control.
3. Stability Study Design:
-
Incubation: Aliquot the working solution into several vials and incubate them under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation for HPLC: At each time point, dilute the sample with the mobile phase to the same concentration as the control solution.
4. HPLC Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic or gradient elution with a mixture of a buffer (e.g., phosphate buffer, pH 7.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (a wavelength around 250-280 nm is a reasonable starting point for purine-like structures).
-
Injection Volume: 10-20 µL
-
-
Analysis: Inject the control and incubated samples onto the HPLC system. Record the chromatograms.
5. Data Analysis:
-
Quantification: Determine the peak area of this compound in each chromatogram.
-
Calculate Percentage Remaining:
-
% Remaining = (Peak Area at time t / Peak Area at t=0) x 100
-
-
Identify Degradation Products: Monitor the appearance of new peaks in the chromatograms of the incubated samples.
-
Kinetics (Optional): Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant if first-order kinetics are assumed.
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Optimizing 2-Azahypoxanthine for Root Development
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 2-Azahypoxanthine (AHX) in root development experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimentation with this compound.
| Issue | Potential Cause | Recommended Solution |
| No observable effect on root growth | - Suboptimal Concentration: The concentration of AHX may be too low to elicit a response. - Plant Species Variability: Different plant species may have varying sensitivities to AHX. - Inactive Compound: The AHX stock solution may have degraded. | - Concentration Gradient: Test a wider range of AHX concentrations (e.g., 1 µM to 1 mM). - Literature Review: Consult literature for effective concentrations in similar plant species. - Fresh Stock: Prepare a fresh stock solution of AHX. |
| Inhibition of root growth or signs of toxicity (e.g., browning, necrosis) | - Suproptimal (High) Concentration: High concentrations of AHX can be phytotoxic. A study on Arabidopsis thaliana showed growth inhibition at 400 μM AHX.[1] - Metabolite Toxicity: The metabolite of AHX, 2-aza-8-oxohypoxanthine (AOH), has shown to decrease cell viability at concentrations above 250 μg/mL.[2][3] - Contamination: Microbial contamination can cause tissue damage.[4][5][6] | - Dose-Response Experiment: Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a lower concentration range. - Reduce Concentration: Lower the AHX concentration in your experiments. - Aseptic Technique: Ensure strict aseptic techniques during media preparation and plant handling.[4] |
| Inconsistent rooting results between experiments | - Inconsistent Experimental Conditions: Variations in light, temperature, or pH can affect root development.[6][7] - Explant Variability: The age and health of the source plant material can influence rooting.[5] - Improper Media Preparation: Incorrect preparation of the culture medium can lead to variability.[4] | - Standardize Conditions: Maintain consistent light intensity, photoperiod, temperature, and media pH across all experiments. - Uniform Explants: Use explants of a consistent age and from a similar location on the parent plant. - Protocol Adherence: Strictly follow a standardized protocol for media preparation. |
| Callus formation instead of root induction | - Hormone Imbalance: The auxin-to-cytokinin ratio in the medium may favor callus proliferation over root differentiation.[5][6] | - Adjust Hormone Ratio: Modify the concentrations of auxins and cytokinins in your culture medium to promote root initiation. A higher auxin-to-cytokinin ratio generally favors rooting.[6] |
| Browning of the culture medium | - Phenolic Compound Oxidation: Wounded plant tissues can release phenolic compounds that oxidize and turn the medium brown, inhibiting growth.[5][6] | - Antioxidants: Add antioxidants such as ascorbic acid or citric acid to the culture medium.[5][6] - Activated Charcoal: Incorporate activated charcoal into the medium to adsorb inhibitory compounds.[6] - Frequent Subculturing: Transfer explants to fresh medium more frequently.[5] |
Frequently Asked Questions (FAQs)
1. What is this compound (AHX) and how does it affect plant growth?
This compound (AHX) is a plant growth-stimulating compound originally isolated from the fairy-ring-forming fungus Lepista sordida.[8][9][10] It has been shown to promote growth and increase grain yield in various crops, including rice and wheat.[2] However, its effects can be concentration-dependent and vary between plant species, with some studies reporting growth inhibition at high concentrations.[1]
2. What is the proposed mechanism of action for AHX in root development?
The precise mechanism is still under investigation, but evidence suggests that AHX may interact with plant hormone signaling pathways. Transcriptomic analysis of AHX-treated Arabidopsis thaliana indicated an altered stress response through the regulation of genes associated with multiple plant hormones, including cytokinins.[1] In rice, AHX treatment has been linked to enhanced auxin biosynthesis potential.[2] Auxins are key regulators of root development, including lateral root formation.
3. What is a good starting concentration range for optimizing AHX in my experiments?
Based on available literature, a broad range of concentrations has been used. For overall growth promotion in rice, concentrations of 50 μM in pot experiments and 1 mM in field experiments have been reported. In contrast, 400 μM AHX was found to be inhibitory to the growth of Arabidopsis thaliana.[1] Therefore, a starting dose-response experiment could include concentrations ranging from 1 µM to 1 mM to identify the optimal range for your specific plant species and experimental system.
4. How should I prepare a stock solution of this compound?
As AHX is a small organic molecule, a common method for preparing a stock solution is to dissolve it in a small amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or a weak alkaline solution, before diluting it to the final concentration with sterile distilled water or culture medium. It is recommended to filter-sterilize the final stock solution.
5. How is AHX metabolized in plants?
In plants, this compound is metabolized into 2-aza-8-oxohypoxanthine (AOH).[9][10][11] It is important to consider that the observed effects on root development could be due to AHX, its metabolite AOH, or a combination of both.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Root Development Parameters in Arabidopsis thaliana
| AHX Concentration (µM) | Primary Root Length (mm, Mean ± SD) | Number of Lateral Roots (Mean ± SD) | Root Biomass (mg, Mean ± SD) | Observations |
| 0 (Control) | 50.2 ± 4.5 | 15.3 ± 2.1 | 5.8 ± 0.7 | Healthy growth |
| 1 | 55.8 ± 5.1 | 18.9 ± 2.5 | 6.5 ± 0.8 | Slight promotion of root length and lateral roots |
| 10 | 68.3 ± 6.2 | 25.4 ± 3.0 | 8.2 ± 1.0 | Significant promotion of root growth |
| 50 | 75.1 ± 7.0 | 30.1 ± 3.5 | 9.5 ± 1.2 | Optimal concentration for root development |
| 100 | 65.4 ± 6.8 | 26.8 ± 3.2 | 8.5 ± 1.1 | Slight decrease in promotional effect |
| 400 | 30.5 ± 3.9 | 8.2 ± 1.5 | 3.1 ± 0.5 | Significant inhibition of root growth, signs of stress[1] |
| 1000 | 15.2 ± 2.8 | 3.1 ± 0.9 | 1.5 ± 0.3 | Severe toxicity, necrosis |
Note: This table presents hypothetical data for illustrative purposes, based on the known effects of plant growth regulators and the limited available data on AHX. Researchers should generate their own data for their specific experimental system.
Experimental Protocols
Protocol: In Vitro Rooting Assay for Arabidopsis thaliana using this compound
This protocol is adapted from standard in vitro rooting assays.[8][12]
1. Plant Material and Sterilization:
-
Sterilize Arabidopsis thaliana (e.g., Col-0) seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 20% bleach solution with a drop of Tween-20.
-
Rinse the seeds 3-5 times with sterile distilled water.
-
Plate the sterilized seeds on Murashige and Skoog (MS) medium solidified with 0.8% agar.
-
Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.
-
Germinate and grow the seedlings vertically in a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.
2. Preparation of this compound Treatment Plates:
-
Prepare MS medium as described above.
-
After autoclaving and cooling the medium to approximately 50-60°C, add the filter-sterilized this compound stock solution to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100, 400, 1000 µM).
-
Pour the medium into sterile petri dishes and allow them to solidify.
3. Rooting Assay:
-
After 5-7 days of growth, carefully transfer seedlings of uniform size to the AHX-containing plates.
-
Place the plates vertically in the growth chamber under the same conditions as for germination.
-
Grow the seedlings for an additional 7-10 days.
4. Data Collection and Analysis:
-
After the treatment period, remove the plates and photograph them.
-
Measure the primary root length and count the number of emerged lateral roots for each seedling using image analysis software (e.g., ImageJ).
-
For root biomass, carefully excise the roots, gently blot them dry, and measure their fresh weight. For dry weight, dry the roots at 60°C for 48 hours before weighing.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
Mandatory Visualization
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Hypothetical signaling pathway of this compound in root development.
References
- 1. Comprehensive transcriptomic analysis revealing that this compound treatment induces the stress response in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. plantcelltechnology.com [plantcelltechnology.com]
- 5. Solving Common Issues in Plant Tissue Culture [greenwaylab.co]
- 6. Common Problems in Plant Tissue Culture and Effective Solutions | Biot [vesselsci.com]
- 7. hortipower.com [hortipower.com]
- 8. researchgate.net [researchgate.net]
- 9. The biosynthetic pathway of this compound in fairy-ring forming fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The biosynthetic pathway of this compound in fairy-ring forming fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fairy Chemicals, this compound and 2-Aza-8-oxohypoxanthine, Regulate Carotenoid Accumulation in Citrus Juice Sacs in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Assay for Induction of Adventitious Rooting on Intact Arabidopsis Hypocotyls - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 2-Azahypoxanthine for In Vitro Assays
Welcome to the technical support center for 2-Azahypoxanthine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful preparation and use of this compound in your experiments.
Troubleshooting Guide
Issue: Precipitation Observed When Preparing this compound Solutions
Encountering precipitation when preparing solutions of this compound is a common challenge due to its nature as a purine analog, which often exhibit low aqueous solubility. This guide provides a systematic approach to troubleshoot and resolve this issue.
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Preparation of Stock Solutions
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Q2: What is a typical concentration for a this compound stock solution in DMSO?
A2: A typical starting concentration for a DMSO stock solution is 10 mM. This allows for subsequent dilutions into aqueous buffers for in vitro assays while keeping the final DMSO concentration low, ideally below 0.5%, to minimize solvent-induced cytotoxicity.
Q3: How should I store the this compound stock solution?
A3: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light.
Improving Solubility in Aqueous Buffers
Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer (e.g., PBS or cell culture medium). What can I do?
A4: This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution. Here are several strategies to overcome this:
-
Gradual Dilution: Add the DMSO stock solution dropwise to the pre-warmed aqueous buffer while gently vortexing or stirring. This gradual introduction can help maintain solubility.
-
Intermediate Dilution: Create an intermediate dilution of the stock solution in a small volume of the aqueous buffer first. Then, add this intermediate solution to the final volume of the buffer.
-
pH Adjustment: The solubility of purine analogs can be pH-dependent. For hypoxanthine, dissolving it in a basic solution (e.g., with NaOH) can increase its aqueous solubility. You can try adjusting the pH of your buffer to a slightly more alkaline or acidic range, depending on the pKa of this compound, to see if it improves solubility. However, ensure the final pH is compatible with your experimental system.
-
Use of Co-solvents: For challenging compounds, a co-solvent system can be employed. For instance, a formulation containing PEG300 and Tween 80 in addition to DMSO has been used to dissolve a related compound for in vivo studies and might be adapted for in vitro use, keeping the final concentration of all solvents low.[1]
Q5: Is there any quantitative data on the solubility of this compound in different solvents?
A5: While specific, comprehensive solubility data for this compound is limited in publicly available literature, we can infer solubility from related compounds. The following table provides solubility data for hypoxanthine, which can be used as an estimate.
| Solvent | Approximate Solubility of Hypoxanthine |
| DMSO | 30 mg/mL[1] |
| Ethanol | 0.5 mg/mL[1] |
| 1:3 DMSO:PBS (pH 7.2) | 0.25 mg/mL[1] |
| Water | Sparingly soluble[1] |
Note: This data is for hypoxanthine and should be used as a guideline. It is recommended to perform your own solubility tests for this compound.
Experimental Protocols
Q6: Can you provide a detailed protocol for preparing a 10 mM stock solution of this compound in DMSO and diluting it to a final concentration of 100 µM in cell culture medium?
A6: Certainly. Here is a step-by-step protocol:
Materials:
-
This compound powder (MW: 137.1 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Pre-warmed cell culture medium
Protocol for 10 mM Stock Solution:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 137.1 g/mol * 1000 mg/g = 1.371 mg of this compound.
-
Weigh the compound: Accurately weigh 1.371 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile DMSO to the tube.
-
Dissolve: Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Store: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol for Diluting to 100 µM Working Solution:
-
Thaw the stock solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Prepare the dilution: To prepare 1 mL of a 100 µM working solution, you will need to perform a 1:100 dilution of the stock solution.
-
Pipette 990 µL of pre-warmed cell culture medium into a sterile tube.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
-
Mix gently: Mix the solution by gently pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can cause precipitation.
-
Final DMSO concentration: The final DMSO concentration in this working solution will be 0.1%.
Experimental Workflow for Solution Preparation
Signaling Pathways and Compound Stability
Q7: Are there any known signaling pathways affected by this compound?
A7: this compound is recognized as a novel plant growth hormone.[2] In plants, it is metabolized to 2-aza-8-oxohypoxanthine (AOH), and both compounds are involved in regulating plant growth and development.[2] The conversion of this compound to AOH is catalyzed by the enzyme xanthine oxidase.[2]
Signaling Pathway of this compound in Plants
Q8: How stable is this compound in solution?
A8: The stability of this compound in solution can be influenced by factors such as pH, light, and temperature. As a purine analog, it may be susceptible to degradation over time, especially in aqueous solutions at room temperature. It is recommended to prepare fresh working solutions from frozen DMSO stocks for each experiment to ensure compound integrity. Aqueous solutions are generally not recommended for storage for more than one day.[1]
References
Technical Support Center: Overcoming Resistance to 2-Azahypoxanthine in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome resistance to 2-Azahypoxanthine (AHX) in cancer cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action of this compound as an anti-cancer agent?
A1: this compound is a purine analog. Its cytotoxic effects are believed to stem from its conversion into a fraudulent nucleotide, 2-aza-insoine monophosphate (2-aza-IMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1][2] 2-aza-IMP can then competitively inhibit IMP dehydrogenase, an enzyme crucial for the synthesis of guanine nucleotides.[2] This disruption of purine metabolism can selectively inhibit DNA and RNA synthesis in rapidly proliferating cancer cells, leading to cell cycle arrest and apoptosis.[2][3]
Q2: What are the known or hypothesized mechanisms of resistance to this compound in cancer cells?
A2: While direct clinical data on this compound resistance is limited, mechanisms can be extrapolated from research on similar nucleoside analogs and general cancer drug resistance.[4][5][6] Key hypothesized mechanisms include:
-
Decreased drug activation: Reduced expression or inactivating mutations of the HGPRT enzyme can prevent the conversion of this compound to its active form, 2-aza-IMP.[1]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.[7]
-
Alterations in downstream pathways: Activation of alternative survival signaling pathways, such as the PI3K/Akt/mTOR or RAS-MAPK pathways, can compensate for the metabolic stress induced by this compound and promote cell survival.[8][9]
-
Enhanced DNA repair: Upregulation of DNA repair mechanisms can counteract any DNA damage caused by the misincorporation of fraudulent nucleotides.[10]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
Q: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound against our cancer cell line. What could be the cause?
A: Inconsistent IC50 values can arise from several experimental factors. A systematic approach to troubleshooting is recommended:
| Potential Cause | Troubleshooting Steps |
| Cell Culture Conditions | Cell Line Authenticity and Passage Number: Ensure cell lines are authenticated and mycoplasma-free. Use cells within a consistent and low passage number range to avoid phenotypic drift. Cell Seeding Density: Optimize and maintain a consistent cell seeding density for all experiments, as this can significantly impact drug response. |
| Compound Stability | Storage and Handling: Aliquot stock solutions of this compound to avoid repeated freeze-thaw cycles. Protect from light and store at the recommended temperature. Prepare fresh dilutions for each experiment. |
| Assay Protocol | Incubation Time: Standardize the drug exposure time. A time-course experiment can help determine the optimal duration for observing a cytotoxic effect. Reagent Quality: Ensure all assay reagents, such as MTT or resazurin, are within their expiration dates and properly prepared. |
| Drug-Resistant Subclones | Clonal Selection: The cell population may contain a mix of sensitive and resistant clones. Consider performing single-cell cloning to isolate and characterize subpopulations with different sensitivities. |
Issue 2: No significant difference in cell viability between control and this compound-treated resistant cells.
Q: Our established this compound-resistant cell line shows no significant response to the drug, even at high concentrations. How can we confirm the mechanism of resistance?
A: Once resistance is established, the next step is to elucidate the underlying mechanism. Here is a guide to investigating common resistance pathways:
| Resistance Mechanism | Experimental Approach |
| Decreased Drug Activation | HGPRT Activity Assay: Measure the enzymatic activity of HGPRT in cell lysates from both sensitive and resistant cells. Gene Expression Analysis: Use qRT-PCR to compare the mRNA expression levels of the HPRT1 gene. Western Blotting: Analyze the protein expression levels of HGPRT. Gene Sequencing: Sequence the HPRT1 gene in resistant cells to identify potential inactivating mutations. |
| Increased Drug Efflux | ABC Transporter Expression: Use qRT-PCR and Western blotting to assess the expression of common drug efflux pumps like ABCB1 (MDR1), ABCC1 (MRP1), and ABCG2 (BCRP). Efflux Pump Inhibition Assay: Treat resistant cells with known ABC transporter inhibitors (e.g., verapamil for MDR1) in combination with this compound to see if sensitivity is restored. |
| Activation of Survival Pathways | Phospho-protein Analysis: Use Western blotting or phospho-specific ELISAs to examine the activation status (phosphorylation) of key proteins in survival pathways like Akt, mTOR, and ERK in the presence and absence of this compound. Pathway Inhibition: Treat resistant cells with inhibitors of the suspected survival pathway (e.g., a PI3K or MEK inhibitor) to determine if this re-sensitizes them to this compound. |
Experimental Protocols
Protocol 1: Determination of IC50 by MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a standardized period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: HGPRT Activity Assay
-
Cell Lysate Preparation: Harvest sensitive and resistant cells and prepare cytosolic extracts by sonication or detergent-based lysis in a suitable buffer.
-
Reaction Mixture: Prepare a reaction mixture containing phosphoribosyl pyrophosphate (PRPP), a magnesium source, and a suitable buffer.
-
Enzymatic Reaction: Add a known amount of cell lysate to the reaction mixture and initiate the reaction by adding radiolabeled [¹⁴C]-hypoxanthine (as a substrate for HGPRT). Incubate at 37°C for a defined period.
-
Separation of Products: Stop the reaction and separate the product, [¹⁴C]-inosine monophosphate (IMP), from the unreacted substrate using thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of [¹⁴C]-IMP formed using a scintillation counter.
-
Data Analysis: Calculate the specific activity of HGPRT (e.g., in nmol of IMP formed per minute per mg of protein) and compare the activities between sensitive and resistant cell lines.
Visualizations
Caption: Metabolic activation and resistance pathway of this compound.
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: The PI3K/Akt/mTOR pathway as a compensatory survival mechanism.
References
- 1. Identification of Biosynthetic and Metabolic Genes of this compound in Lepista sordida Based on Transcriptomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and metabolic effects of this compound and 2-azaadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to 5-aza-2'-deoxycytidine in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 8. Systematic identification of signaling pathways with potential to confer anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing delivery methods of 2-Azahypoxanthine for field studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the delivery of 2-Azahypoxanthine (AHX) in field studies. Below are troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AHX) and what are its effects on plants?
A1: this compound (AHX) is a purine analog recognized as a novel plant growth regulator.[1] It is a naturally occurring compound, sometimes referred to as a "fairy chemical," originally isolated from the fairy-ring-forming fungus Lepista sordida.[1][2] In field and greenhouse studies, AHX has been shown to increase the yields of crops such as rice and wheat.[1] In plants, AHX is metabolized to 2-aza-8-oxohypoxanthine (AOH).[2]
Q2: What is the proposed mechanism of action for AHX in plants?
A2: Transcriptomic analysis in Arabidopsis thaliana suggests that AHX induces a stress response by regulating genes associated with multiple plant hormones, including abscisic acid, ethylene, jasmonic acid, salicylic acid, and cytokinins.[3] This indicates that AHX likely influences plant growth and development by modulating these key hormonal signaling pathways.
Q3: What are the recommended solvents for preparing AHX stock solutions?
A3: While specific quantitative solubility data for AHX is limited, its structural similarity to other purines like hypoxanthine suggests it has low solubility in water and is more soluble in organic solvents. For laboratory and field preparations, Dimethyl sulfoxide (DMSO) is a commonly used solvent for purine analogs. A general recommendation is to first dissolve AHX in a minimal amount of DMSO and then dilute it with water or a buffer to the desired final concentration.
Q4: What are the recommended storage conditions for AHX powder and stock solutions?
A4: To ensure the stability of this compound, it should be stored under the following conditions:
-
Solid AHX powder: Store in a cool, dry, and dark place. For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended.
-
AHX stock solutions: Based on stability studies of the related compound dacarbazine, where this compound is a degradation product, it is highly recommended to protect solutions from light.[4] Reconstituted solutions are more stable when refrigerated (2-6°C).[4] For long-term storage of stock solutions, it is advisable to store them at -20°C in light-protected containers (e.g., amber vials).
Q5: How can I improve the uptake of AHX in my field studies?
A5: The uptake of foliar-applied substances can be enhanced through the use of adjuvants. For polar compounds like AHX, surfactants can improve spreading and adhesion on the leaf surface. Organosilicone-based adjuvants have been shown to significantly increase the uptake of other polar compounds into plant foliage.[5] The addition of a suitable adjuvant to your spray solution can potentially increase the efficacy of AHX.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation When Preparing Solutions
-
Symptom: this compound powder does not fully dissolve, or a precipitate forms when preparing aqueous dilutions from a DMSO stock solution.
-
Possible Causes & Solutions:
-
Low Aqueous Solubility: AHX, like many purine analogs, has limited solubility in water.
-
Solution: Prepare a higher concentration stock solution in 100% DMSO. Then, slowly add the DMSO stock to your aqueous buffer or water while vortexing to facilitate mixing and prevent immediate precipitation.
-
-
pH Effects: The solubility of purine analogs can be pH-dependent.
-
Solution: Adjust the pH of your final aqueous solution. A slightly acidic or alkaline pH may improve solubility, but this should be tested on a small scale first, as extreme pH can affect compound stability and plant health.
-
-
Temperature: Solubility can be temperature-dependent.
-
Solution: Gentle warming of the solution may help dissolve the compound. However, be cautious as excessive heat can lead to degradation.
-
-
Incorrect Solvent: Using only water to dissolve AHX is often challenging.
-
Solution: Always use a small amount of a suitable organic solvent like DMSO to first dissolve the compound before adding it to an aqueous carrier.
-
-
Issue 2: Inconsistent or No Observed Effect in Field Trials
-
Symptom: Application of AHX does not produce the expected plant growth response.
-
Possible Causes & Solutions:
-
Incorrect Application Timing: The effect of plant growth regulators is often dependent on the developmental stage of the plant.
-
Solution: Review literature for the optimal application timing for your specific crop and desired outcome. For example, in rice, applications at the tillering and panicle formation stages have been effective.
-
-
Inadequate Uptake: The waxy cuticle of plant leaves can be a barrier to AHX absorption.
-
Solution: Incorporate a non-ionic surfactant or an organosilicone adjuvant into your spray solution to improve leaf wetting and penetration.
-
-
Environmental Stress: Applying plant growth regulators to crops already under stress from drought, disease, or nutrient deficiency can have negative or unpredictable effects.
-
Solution: Avoid applying AHX to stressed plants. Ensure the crop is healthy and has adequate water and nutrients.
-
-
Degradation of AHX: Exposure to light and high temperatures can degrade AHX in the spray tank or on the leaf surface.
-
Solution: Prepare fresh spray solutions before application. Store stock solutions and the formulated product in a cool, dark place. Consider spraying during cooler parts of the day, such as early morning or late evening.
-
-
Soil pH and Type: Soil properties can influence the uptake of soil-applied AHX and the overall health of the plant.
-
Solution: Test the pH of your soil. The availability and persistence of agrochemicals can be significantly affected by soil pH.[6] While specific data for AHX is not available, extreme soil pH can impact nutrient availability and plant health, potentially masking the effects of AHX.
-
-
Data Presentation
Table 1: Solubility of Hypoxanthine (a related purine) in Common Solvents
| Solvent | Approximate Solubility (mg/mL) |
| Ethanol | ~0.5 |
| DMSO | ~30 |
| Dimethyl formamide | ~20 |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble (~0.25 mg/mL in a 1:3 DMSO:PBS solution) |
Note: This data is for Hypoxanthine and should be used as an estimate for this compound. Actual solubility may vary.
Table 2: Stability of Dacarbazine Solutions (a related compound that degrades to this compound)
| Storage Condition | Stability Duration |
| Reconstituted solution at room temperature with light exposure | 24 hours |
| Reconstituted solution at 2-6°C in the dark | At least 96 hours |
| Diluted solution in PVC bags in daylight | 2 hours |
| Diluted solution in PVC bags in fluorescent light | 24 hours |
| Diluted solution in PVC bags covered with aluminum foil | 72 hours |
| Diluted solution at 2-6°C | At least 168 hours |
Data from a study on dacarbazine stability. This suggests that protecting this compound solutions from light and storing them at cool temperatures is crucial for maintaining stability.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 137.1 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weigh out 1.371 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved.
-
Store the 10 mM stock solution at -20°C in a light-protected container.
Protocol 2: Preparation of a 100 µM Working Solution for Foliar Application
Materials:
-
10 mM this compound stock solution in DMSO
-
Distilled water
-
Non-ionic surfactant or organosilicone adjuvant
-
Sterile conical tubes or beakers
-
Graduated cylinders or pipettes
Procedure:
-
For a final volume of 1 liter (1000 mL), calculate the required volume of the 10 mM stock solution:
-
(100 µM * 1000 mL) / 10,000 µM = 10 mL
-
-
Add approximately 900 mL of distilled water to a sterile beaker.
-
While stirring, slowly add 10 mL of the 10 mM this compound stock solution to the water.
-
Add a suitable adjuvant according to the manufacturer's recommendations (e.g., typically 0.1% v/v). For a 1 L solution, this would be 1 mL of adjuvant.
-
Add distilled water to reach a final volume of 1 liter.
-
Mix the solution thoroughly before application. Use the solution on the same day it is prepared.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound (AHX) in plants.
References
- 1. This compound|C4H3N5O|Research Compound [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive transcriptomic analysis revealing that this compound treatment induces the stress response in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of dacarbazine in amber glass vials and polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of Soil pH on Heavy Metals Uptake and Photosynthesis Efficiency in Melissa officinalis, Taraxacum officinalis, Ocimum basilicum - PMC [pmc.ncbi.nlm.nih.gov]
Potential degradation of 2-Azahypoxanthine during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation of 2-Azahypoxanthine (AHX) during sample preparation. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what context is it typically encountered?
A1: this compound (AHX) is a purine analog. It is notably a primary degradation product of the anti-cancer drug dacarbazine, especially upon exposure to light.[1][2][3][4] It is also a naturally occurring compound found in some fungi and plants, where it and its metabolite, 2-aza-8-oxohypoxanthine (AOH), can act as plant growth regulators.[1]
Q2: What are the main factors that can cause this compound to degrade during sample preparation?
A2: The primary factors contributing to the degradation of this compound are exposure to light (photodegradation) and inappropriate pH conditions.[1][5] Temperature may also play a role, as with many chemical compounds. Therefore, controlling these factors is crucial for maintaining the integrity of samples containing AHX.
Q3: What are the known degradation products of this compound?
A3: The most commonly reported degradation and metabolic product of this compound is 2-aza-8-oxohypoxanthine (AOH).[1] This is an oxidized form of AHX. In biological systems, AHX can also be converted into N-glucoside derivatives, which is considered a mechanism for regulating its biological activity.
Q4: How can I minimize the degradation of this compound in my samples?
A4: To minimize degradation, it is recommended to protect samples from light by using amber vials or by wrapping containers in aluminum foil.[1][3] It is also important to maintain the pH of the solution within a stable range, ideally between pH 6.5 and 7.5, using appropriate buffer systems.[1] Samples should be stored at cool temperatures (e.g., 2-8°C or frozen) to slow down potential degradation, although the specific effects of long-term freezing and freeze-thaw cycles should be validated for your specific sample matrix.
Q5: What analytical technique is most suitable for quantifying this compound and its degradation products?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for the simultaneous determination of this compound and its related compounds, such as dacarbazine and other metabolites.[6] A well-developed stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of each.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low or inconsistent recovery of this compound.
-
Possible Cause 1: Degradation due to light exposure.
-
Solution: Ensure all sample collection, preparation, and storage steps are performed under light-protected conditions. Use amber glassware or foil-wrapped tubes and vials. Minimize the time samples are exposed to ambient light.
-
-
Possible Cause 2: pH-mediated degradation.
-
Solution: Check the pH of your sample and any diluents or buffers used. Adjust the pH to a neutral range (6.5-7.5) using a suitable buffer (e.g., phosphate buffer) to enhance stability.[1]
-
-
Possible Cause 3: Adsorption to container surfaces.
-
Solution: As a polar molecule, AHX might adsorb to certain plastic or glass surfaces. Consider using silanized glass vials or low-adsorption polypropylene tubes. Pre-conditioning containers with a blank solution may also help.
-
Issue 2: Poor peak shape (tailing or fronting) in HPLC analysis.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution: this compound is a polar compound and may exhibit secondary interactions with residual silanol groups on C18 columns, leading to peak tailing. Use a well-endcapped column or a column with a polar-embedded stationary phase. Adjusting the mobile phase pH or using an ion-pairing agent might also improve peak shape.
-
-
Possible Cause 2: Inappropriate sample solvent.
-
Solution: The solvent used to dissolve the sample should be as close in composition to the initial mobile phase as possible. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
-
Possible Cause 3: Column overload.
-
Solution: If you observe peak fronting, it might be due to injecting too high a concentration of the analyte. Try diluting your sample and re-injecting.
-
Issue 3: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause 1: Sample degradation.
-
Solution: The new peaks could be degradation products. Review your sample handling and storage procedures to ensure stability. Compare the chromatogram with those from forced degradation studies to identify potential degradants.
-
-
Possible Cause 2: Contamination.
-
Solution: The peaks may arise from contamination in the solvent, glassware, or the HPLC system itself. Run a blank injection (injecting only the sample solvent) to identify any system-related peaks.
-
Quantitative Data Summary
Disclaimer: The following tables present hypothetical, yet representative, data to illustrate the impact of different conditions on this compound stability. Specific degradation kinetics will depend on the exact experimental conditions and sample matrix.
Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C for 24 hours (Protected from Light)
| pH | Buffer System | % this compound Remaining | % 2-aza-8-oxohypoxanthine Formed |
| 3.0 | 0.1 M HCl | 85.2% | 12.5% |
| 5.0 | 0.1 M Acetate Buffer | 92.5% | 6.8% |
| 7.0 | 0.1 M Phosphate Buffer | 98.8% | 1.1% |
| 9.0 | 0.1 M Borate Buffer | 89.1% | 9.7% |
Table 2: Effect of Temperature and Light on this compound Stability in pH 7.0 Phosphate Buffer for 48 hours
| Temperature | Light Condition | % this compound Remaining | % 2-aza-8-oxohypoxanthine Formed |
| 4°C | Dark (Amber Vial) | 99.5% | <0.5% |
| 25°C | Dark (Amber Vial) | 97.2% | 2.5% |
| 25°C | Ambient Light | 85.6% | 13.1% |
| 40°C | Dark (Amber Vial) | 90.3% | 8.9% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a buffered aqueous solution (pH 7.0).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified time.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified time.
-
Thermal Degradation: Heat the solid drug or its solution at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the solution in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) or a photostability chamber for a specified duration.
-
-
Sample Preparation for Analysis: After the specified stress period, cool the solutions to room temperature. Neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Calculate the percentage degradation of this compound.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method for the quantification of this compound in the presence of its degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.05 M Sodium Acetate buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0 5 15 30 20 5 | 25 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dilute the sample to an appropriate concentration within the linear range of the assay using the initial mobile phase composition. For plasma samples, protein precipitation with acetonitrile followed by centrifugation is a common and effective preparation step.
Method Validation: The method should be validated according to ICH guidelines for parameters including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Visualizations
Caption: Major degradation and metabolic pathways of this compound.
References
- 1. Stability of dacarbazine in amber glass vials and polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bvchroma.com [bvchroma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Highly Soluble Dacarbazine Multicomponent Crystals Less Prone to Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neuroquantology.com [neuroquantology.com]
Technical Support Center: Enhancing the Bioavailability of 2-Azahypoxanthine in Plants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of 2-Azahypoxanthine (AHX) in plant-based experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AHX) and its primary role in plants?
A1: this compound (AHX) is a purine analog that functions as a plant growth regulator. Initially identified as a "fairy chemical" secreted by the fungus Lepista sordida, it is now known to be endogenously produced by plants.[1] AHX and its primary metabolite in plants, 2-aza-8-oxohypoxanthine (AOH), can stimulate plant growth and have been shown to increase the yield of various crops, including rice and wheat.[1][2]
Q2: How is AHX taken up and metabolized by plants?
A2: As a purine analog, AHX is likely taken up by plant cells via the purine salvage pathway. This pathway allows cells to recycle purine bases and nucleosides. Once inside the plant, AHX is metabolized to AOH.[3][4] The conversion of AHX to AOH is a key step in its biological activity.[1][3]
Q3: What are the main challenges in ensuring the effective delivery of AHX to plant tissues?
A3: The primary challenges in delivering AHX effectively to plants include ensuring its stability in the application environment (soil or foliar spray), optimizing its uptake through the plant's roots or leaves, and facilitating its translocation to target tissues. Factors such as soil pH, microbial degradation, and the formulation of the applied solution can significantly impact the bioavailability of AHX.[5][6]
Q4: Can the formulation of AHX be modified to improve its bioavailability?
A4: Yes, the formulation is critical. Similar to other agrochemicals, the bioavailability of AHX can be enhanced through various formulation strategies. These include the use of adjuvants such as surfactants, oils, and humectants to improve leaf wetting and cuticle penetration for foliar applications. For soil applications, controlled-release formulations or co-formulation with stabilizers can protect AHX from rapid degradation.
Q5: What is the effect of soil pH on AHX availability?
A5: Soil pH can significantly influence the persistence and plant uptake of purine analog herbicides, and similar effects can be expected for AHX.[6][7] For some purine analogs, higher soil pH (>7.0) leads to longer persistence and greater availability for plant uptake, while acidic conditions can lead to faster degradation.[6] It is crucial to consider the soil pH of your experimental setup and adjust it if necessary to an optimal range for AHX stability and uptake, which is generally expected to be in the slightly acidic to neutral range for most nutrients.[5]
Troubleshooting Guides
Issue 1: Low or Inconsistent Plant Response to AHX Treatment
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor Bioavailability | Optimize Formulation | Incorporate a non-ionic surfactant (e.g., Tween 20 at 0.01-0.1%) in your AHX solution for foliar application to improve spreading and uptake. For soil drench applications, consider formulating AHX with a carrier like humic acid to enhance stability and availability. |
| Suboptimal pH | Measure and Adjust pH | Check the pH of your soil or hydroponic solution. Adjust to a range of 6.0-7.0 to optimize nutrient and AHX uptake.[5][7] Use calcium carbonate to raise pH or sulfur to lower it in soil, or appropriate buffers for hydroponic systems. |
| Degradation of AHX | Application Timing & Method | Apply AHX during cooler parts of the day to minimize potential photodegradation. For soil applications, incorporate the AHX solution into the soil rather than leaving it on the surface to reduce microbial degradation. |
| Incorrect Dosage | Dose-Response Curve | Perform a dose-response experiment to determine the optimal concentration of AHX for your specific plant species and experimental conditions. Concentrations reported in the literature can vary (e.g., 50 µM to 1 mM).[2] |
Issue 2: Difficulty in Quantifying AHX and AOH in Plant Tissues
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inefficient Extraction | Optimize Extraction Protocol | Use a robust extraction solvent. A common method for purine analogs is extraction with a methanol:water solution (e.g., 80:20 v/v).[8] Ensure thorough homogenization of the plant tissue. |
| Low Analyte Concentration | Sample Concentration | After extraction, the supernatant can be dried down under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to concentrate the analytes before HPLC-MS analysis. |
| Matrix Effects in HPLC-MS | Use of Internal Standards | Synthesize or procure a stable isotope-labeled internal standard for both AHX and AOH to correct for matrix effects and variations in instrument response. |
| Poor Chromatographic Resolution | Optimize HPLC Method | Adjust the mobile phase gradient and column chemistry. A C18 column with a gradient of acetonitrile and water containing 0.1% formic acid is a good starting point for separating purine analogs.[9][10] |
Experimental Protocols
Protocol 1: Enhancing Foliar Uptake of AHX using Adjuvants
This protocol is adapted from general agrochemical testing procedures.
1. Plant Material and Growth Conditions:
-
Grow Arabidopsis thaliana (or other model plant) in a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod).
-
Use plants that are 4-6 weeks old and have well-developed rosettes.
2. Preparation of AHX Treatment Solutions:
-
Prepare a stock solution of AHX (e.g., 10 mM in DMSO).
-
Prepare working solutions by diluting the stock in sterile deionized water to the final desired concentrations (e.g., 10 µM, 50 µM, 100 µM).
-
Prepare three formulations for each AHX concentration:
-
Control: AHX in water.
-
Formulation A (Surfactant): AHX in water with 0.05% (v/v) of a non-ionic surfactant (e.g., Tween 20).
-
Formulation B (Humectant): AHX in water with 0.1% (v/v) glycerol.
-
3. Application of AHX Solutions:
-
Apply the solutions as fine droplets to the adaxial surface of mature leaves using a microsprayer.
-
Apply a consistent volume per leaf area (e.g., 10 µL per cm²).
-
Treat a minimum of 5 plants per treatment group.
4. Sampling and Analysis:
-
Harvest the treated leaves at various time points (e.g., 1, 6, 24, and 48 hours post-application).
-
Wash the harvested leaves thoroughly with deionized water to remove any unabsorbed AHX from the surface.
-
Extract AHX and AOH from the plant tissue using the protocol outlined below (Protocol 3).
-
Quantify the concentration of AHX and AOH using HPLC-MS/MS.
5. Data Presentation:
Table 1: Effect of Adjuvants on Foliar Uptake of this compound (AHX) in Arabidopsis thaliana (Hypothetical Data)
| Formulation | Time (hours) | AHX Concentration (ng/g FW) | AOH Concentration (ng/g FW) |
| Control | 1 | 50 ± 8 | < LOD |
| 6 | 120 ± 15 | 15 ± 4 | |
| 24 | 80 ± 12 | 45 ± 7 | |
| 48 | 40 ± 9 | 60 ± 11 | |
| Formulation A (Surfactant) | 1 | 150 ± 20 | 10 ± 3 |
| 6 | 350 ± 35 | 50 ± 9 | |
| 24 | 200 ± 25 | 150 ± 22 | |
| 48 | 90 ± 15 | 200 ± 30 | |
| Formulation B (Humectant) | 1 | 80 ± 11 | < LOD |
| 6 | 180 ± 22 | 25 ± 6 | |
| 24 | 110 ± 18 | 70 ± 13 | |
| 48 | 55 ± 10 | 95 ± 16 | |
| Data are presented as mean ± standard deviation (n=5). LOD = Limit of Detection. FW = Fresh Weight. |
Protocol 2: Assessing the Impact of Soil pH on Root Uptake of AHX
This protocol is based on established methods for studying herbicide uptake from soil.[6][7]
1. Soil Preparation:
-
Use a standard potting mix and divide it into three treatment groups.
-
Adjust the pH of the soil to three different levels: 5.5 (acidic), 6.5 (neutral), and 7.5 (alkaline) using appropriate amendments (e.g., sulfur to lower pH, lime to raise pH).
-
Allow the soil to equilibrate for one week, monitoring the pH.
2. Plant Growth and Treatment:
-
Sow seeds of a model plant (e.g., wheat or rice) in the pH-adjusted soil.
-
Grow the plants for 3-4 weeks in a controlled environment.
-
Prepare an aqueous solution of AHX (e.g., 100 µM).
-
Apply the AHX solution as a soil drench, ensuring even distribution and avoiding contact with the foliage.
3. Sampling and Analysis:
-
Harvest whole plants at different time points (e.g., 1, 3, and 7 days post-application).
-
Carefully wash the roots to remove all soil particles.
-
Separate the plants into root and shoot tissues.
-
Extract and quantify AHX and AOH from both root and shoot tissues using Protocol 3 and HPLC-MS/MS.
4. Data Presentation:
Table 2: Influence of Soil pH on Root Uptake and Translocation of this compound (AHX) in Wheat (Hypothetical Data)
| Soil pH | Time (days) | Tissue | AHX Concentration (ng/g FW) | AOH Concentration (ng/g FW) |
| 5.5 | 1 | Root | 200 ± 30 | 25 ± 7 |
| Shoot | 15 ± 5 | < LOD | ||
| 3 | Root | 150 ± 25 | 50 ± 10 | |
| Shoot | 30 ± 8 | 10 ± 3 | ||
| 7 | Root | 80 ± 15 | 70 ± 12 | |
| Shoot | 45 ± 11 | 25 ± 6 | ||
| 6.5 | 1 | Root | 350 ± 45 | 40 ± 9 |
| Shoot | 40 ± 10 | < LOD | ||
| 3 | Root | 280 ± 35 | 90 ± 15 | |
| Shoot | 80 ± 14 | 20 ± 5 | ||
| 7 | Root | 150 ± 28 | 160 ± 25 | |
| Shoot | 100 ± 18 | 60 ± 11 | ||
| 7.5 | 1 | Root | 450 ± 50 | 30 ± 8 |
| Shoot | 25 ± 7 | < LOD | ||
| 3 | Root | 380 ± 40 | 70 ± 13 | |
| Shoot | 60 ± 12 | 15 ± 4 | ||
| 7 | Root | 250 ± 30 | 120 ± 20 | |
| Shoot | 85 ± 15 | 45 ± 9 | ||
| Data are presented as mean ± standard deviation (n=5). LOD = Limit of Detection. FW = Fresh Weight. |
Protocol 3: Quantification of AHX and AOH in Plant Tissue by HPLC-MS/MS
This protocol is a general guideline and should be validated for your specific matrix and instrumentation.
1. Sample Preparation:
-
Weigh approximately 100 mg of fresh plant tissue and freeze it in liquid nitrogen.
-
Homogenize the frozen tissue to a fine powder using a mortar and pestle or a bead beater.
2. Extraction:
-
To the powdered tissue, add 1 mL of ice-cold 80% methanol containing an internal standard.
-
Vortex vigorously for 1 minute.
-
Incubate on a shaker at 4°C for 30 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
3. Sample Cleanup (Optional but Recommended):
-
Pass the supernatant through a 0.22 µm syringe filter to remove particulate matter.
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
4. HPLC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate AHX and AOH (e.g., start with 5% B, ramp to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor and product ion transitions for AHX, AOH, and the internal standard by infusing pure standards.
Visualizations
References
- 1. This compound|C4H3N5O|Research Compound [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Potential of 2-aza-8-Oxohypoxanthine as a Cosmetic Ingredient [mdpi.com]
- 5. chemistryjournals.net [chemistryjournals.net]
- 6. extension.okstate.edu [extension.okstate.edu]
- 7. roguesoil.com [roguesoil.com]
- 8. heribert-hirt.org [heribert-hirt.org]
- 9. HPLC-MS standardization and validation methods for determination of calactin content in dichloromethane fraction of Calotropis gigantea (L.) Dryand. (Niu jiao gua) stem bark and its application in prediction of anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC-MS standardization and validation methods for determination of calactin content in dichloromethane fraction of Calotropis gigantea (L.) Dryand. (Niu jiao gua) stem bark and its application in prediction of anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in 2-Azahypoxanthine bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during 2-Azahypoxanthine (AHX) bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound (AHX) is a purine analogue recognized as a novel plant growth regulator.[1] It was initially isolated from the fairy ring-forming fungus Lepista sordida. AHX and its metabolite, 2-aza-8-oxohypoxanthine (AOH), are also found endogenously in various plants and are believed to constitute a new family of plant hormones.[1] In plants, AHX can be converted to AOH by the enzyme xanthine oxidase.[2] Studies have demonstrated that AHX can enhance the growth and yield of crops such as rice and wheat.[1][3]
Q2: What are the common causes of inconsistent results in bioassays?
Inconsistent results in bioassays can stem from a multitude of factors, including pipetting errors, improper reagent preparation, temperature fluctuations, reagent degradation, and poor sample quality.[4] Analyst-to-analyst and day-to-day variations can also contribute significantly to the overall variability of an assay.[5][6] Identifying and controlling these sources of variation is critical for obtaining reproducible and reliable data.[7]
Q3: How should this compound be stored?
Proper storage of this compound is crucial for maintaining its stability and activity. It is recommended to store this compound monohydrate at 2-8°C in a refrigerator.[8] As this compound is a degradation product of the photosensitive drug dacarbazine, it is advisable to protect it from light.[9][10] For stability studies, using amber vials and controlled pH buffers (pH 6.5-7.5) can help minimize degradation.[1]
Troubleshooting Guides
This section provides detailed guidance on how to identify and resolve specific issues you may encounter during your this compound bioassays.
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells is a common problem that can mask the true biological effects of this compound.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated. Use consistent pipetting technique, including consistent speed and avoiding air bubbles. For critical steps, consider using reverse pipetting for viscous solutions.[11] |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Gently swirl the cell suspension between pipetting to prevent cell settling. A higher cell concentration may also help reduce variability.[11] |
| Edge Effects | The outer wells of a microplate are more prone to evaporation and temperature changes. Avoid using the outermost wells for samples and controls; instead, fill them with sterile media or buffer to create a humidity barrier.[11] |
| Incomplete Reagent Mixing | After adding reagents, gently tap the plate or use a plate shaker at a low speed to ensure thorough mixing within the wells. |
| Temperature Gradients | Ensure that all plates and reagents are equilibrated to the appropriate temperature before starting the assay. Avoid stacking plates in the incubator, as this can lead to uneven heating. |
Issue 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish a true biological response from background noise.
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | Perform titration experiments for key reagents, such as detection antibodies or substrates, to determine the optimal concentrations that yield the best signal window. |
| Insufficient Incubation Time | The reaction may not have reached its endpoint. Conduct a time-course experiment to determine the optimal incubation period for your specific assay conditions.[11] |
| Degraded this compound | This compound can degrade, especially with improper storage or exposure to light.[9][10] Use a fresh, quality-controlled stock for preparing your standards and samples. |
| Inactive Enzyme (if applicable) | If your assay involves an enzyme (e.g., xanthine oxidase), ensure it has been stored correctly and has not expired. Prepare fresh enzyme solutions for each experiment.[4] |
| Incorrect Wavelength Settings | Verify that the microplate reader is set to the correct excitation and emission wavelengths for fluorescent assays or the correct absorbance wavelength for colorimetric assays.[11] |
Issue 3: Inconsistent Standard Curve
A reliable standard curve is essential for the accurate quantification of this compound's effect.
| Potential Cause | Recommended Solution |
| Improper Standard Preparation | Prepare fresh standards for each experiment. Ensure accurate serial dilutions using calibrated pipettes and thorough mixing at each step.[11] |
| Degraded Standards | If the stock standard has been stored improperly or is old, it may have degraded. Use a fresh, quality-controlled stock to prepare your standards.[11] |
| Incorrect Curve Fit | Use the appropriate regression model (e.g., linear, 4-parameter logistic) for your assay data. An incorrect curve fit can lead to inaccurate quantification.[11] |
| Precipitation of this compound | This compound has pH-dependent solubility.[1][9] Ensure that the buffer used for preparing standards is within a suitable pH range (e.g., 6.5-7.5) to prevent precipitation. Visually inspect solutions for any precipitate. |
Experimental Protocols
Key Experiment: In Vitro Xanthine Oxidase Activity Assay
This protocol provides a general framework for measuring the effect of this compound on the activity of xanthine oxidase.
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Hypoxanthine or Xanthine (substrate)
-
This compound (test compound)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.5)
-
Microplate reader capable of measuring absorbance at 295 nm
-
96-well UV-transparent microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.
-
Prepare a stock solution of the substrate (hypoxanthine or xanthine) in the same buffer.
-
Prepare a stock solution of this compound and any control compounds in a suitable solvent (e.g., DMSO, then dilute in buffer).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
This compound or control compound at various concentrations
-
Substrate solution
-
-
Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the xanthine oxidase solution to each well.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the increase in absorbance at 295 nm over time. This corresponds to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Plot the reaction velocity against the concentration of this compound to determine its effect on enzyme activity.
-
Visualizations
Signaling Pathway: Enzymatic Conversion of this compound
Caption: Enzymatic conversion of this compound to 2-aza-8-oxohypoxanthine by xanthine oxidase.
Experimental Workflow: Troubleshooting Inconsistent Bioassay Results
Caption: A logical workflow for troubleshooting inconsistent results in this compound bioassays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. researchgate.net [researchgate.net]
- 7. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 9. Highly Soluble Dacarbazine Multicomponent Crystals Less Prone to Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of dacarbazine in amber glass vials and polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Light sensitivity and degradation of 2-Azahypoxanthine solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the light sensitivity and degradation of 2-Azahypoxanthine (AHX) solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
Encountering unexpected results when working with this compound solutions? Follow this troubleshooting guide to identify and resolve potential issues related to its stability.
Caption: Troubleshooting flowchart for AHX solution instability.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned a pinkish color. Is it still usable?
A pinkish hue in your this compound solution is a common indicator of degradation. This is often observed when the solution has been exposed to light.[1] It is strongly recommended to prepare fresh solutions and ensure they are protected from light to prevent the formation of degradation products that could interfere with your experiments.
Q2: What are the primary degradation products of this compound?
The main degradation product of this compound (AHX) is 2-aza-8-oxohypoxanthine (AOH).[2] This conversion can be mediated by enzymes like xanthine oxidase.[1] Under certain conditions, particularly in the presence of photosensitizers like vitamin B2, other degradation products such as 1H-imidazole-5-carboxamide may also be formed.[1]
Q3: How should I prepare and store my this compound solutions to minimize degradation?
To ensure the stability of your AHX solutions, adhere to the following guidelines:
-
Light Protection: Always use amber vials or wrap your containers in aluminum foil to protect the solution from light.[1]
-
pH Control: Prepare your solutions in a buffer to maintain a stable pH, ideally between 6.5 and 7.5. Purine analogs can be susceptible to hydrolysis at extreme pH levels.
-
Temperature: Store your solutions according to the manufacturer's instructions, which is typically in a refrigerator.
-
Fresh Preparation: It is best practice to prepare solutions fresh for each experiment to minimize the risk of degradation over time.
Q4: Can I use HPLC to check the purity of my this compound solution?
Yes, High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of your AHX solution. A stability-indicating HPLC method can separate AHX from its degradation products, allowing for accurate quantification of the active compound.[3][4]
Data Presentation
The following table summarizes the photodegradation of dacarbazine, which results in the formation of this compound (AHX), under different light conditions in the presence of a photosensitizer (vitamin B2). This data provides an indication of the conditions under which AHX is formed and is likely to be present as a degradant.
| Light Source | Photosensitizer (Vitamin B2) | Time (hours) | Dacarbazine Remaining (approx. %) | This compound Formed (approx. %) |
| LED (405 nm) | 0.01 equivalent | 0.5 | 0% | 19% |
| LED (405 nm) | 0.01 equivalent | 1 | 0% | 19% |
| Fluorescent Light | 0.05 equivalent | 24 | 20% | 50% |
| Fluorescent Light | 0.05 equivalent | 48 | 0% | 65% |
Data is estimated from graphical representations in "Photodegradation of Dacarbazine Catalyzed by Vitamin B2 and Flavin Adenine Dinucleotide Under Visible-Light Irradiation."[1]
Experimental Protocols
Protocol for Forced Degradation Study of this compound Solution
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of an AHX solution under various stress conditions.
References
- 1. Photodegradation of Dacarbazine Catalyzed by Vitamin B2 and Flavin Adenine Dinucleotide Under Visible-Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of dacarbazine, its photolytic degradation product, this compound, and the metabolite 5-aminoimidazole-4-carboxamide in plasma and urine by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of dacarbazine, its photolytic degradation product, this compound, and the metabolite 5-aminoimidazole-4-carboxamide in plasma and urine by high-pressure liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Plant Growth Effects of 2-Azahypoxanthine and Auxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the plant growth-regulating properties of 2-Azahypoxanthine (AHX) and auxin. By presenting objective data, experimental methodologies, and visual representations of their mechanisms, this document aims to be a valuable resource for professionals in plant science and agricultural product development.
Overview of Plant Growth Effects
Both this compound and auxin have demonstrated significant effects on plant growth and development. However, their origins, modes of action, and the breadth of their characterized effects differ substantially. Auxins are a well-established class of plant hormones with a wide range of functions, while this compound is a more recently identified compound with a narrower, though still significant, range of observed effects.
This compound (AHX)
Isolated from fairy-ring-forming fungi like Lepista sordida, this compound is a purine analogue that has been shown to promote growth in several plant species.[1][2][3] Its effects are particularly noted in enhancing crop yield under both normal and stress conditions.[1]
Key observed effects include:
-
Increased Biomass and Yield: Field and pot experiments have demonstrated that AHX application can lead to an increase in panicle number, culm length, and overall plant dry weight in rice.[4][5] This translates to a notable increase in brown rice yield.[4][5] Similar yield-increasing effects have been observed in wheat.[1]
-
Stress Tolerance: Research suggests that AHX may confer tolerance to various environmental stresses.[1][2] Transcriptomic analysis in Arabidopsis thaliana indicates that AHX treatment induces stress response genes, potentially by modulating the pathways of other plant hormones like abscisic acid, ethylene, jasmonic acid, and salicylic acid.[6]
-
Growth Regulation: While generally promoting growth, high concentrations of AHX have been observed to cause growth inhibition in Arabidopsis thaliana.[6] This suggests a dose-dependent regulatory role.
Auxin
Auxins, with Indole-3-acetic acid (IAA) being the most common endogenous form, are fundamental to nearly every aspect of plant growth and development.[7][8] They are involved in cell division, elongation, and differentiation.[7][9]
Key physiological effects include:
-
Cell Elongation and Division: Auxins stimulate cell elongation by promoting the loosening of cell walls, a process that is enhanced in the presence of gibberellins.[7] They also stimulate cell division when cytokinins are present.[7]
-
Apical Dominance: Auxin produced in the apical bud inhibits the growth of lateral buds, leading to the phenomenon of apical dominance.[7]
-
Root Formation: Auxins are crucial for initiating the formation of lateral and adventitious roots.[8][10]
-
Tropisms: Auxins mediate plant responses to environmental stimuli such as light (phototropism) and gravity (gravitropism) by causing differential growth rates.[7][11]
-
Fruit Development: Auxin is essential for fruit growth and development and can delay fruit senescence.[7][10]
Quantitative Data on Plant Growth Effects
The following tables summarize the quantitative data available on the effects of this compound and provide a qualitative comparison with the well-established effects of auxin.
Table 1: Effects of this compound on Rice (Oryza sativa L. cv. Nipponbare)
| Treatment | Application Stage | Observed Effect | Magnitude of Change |
| 50 μM AHX | Tillering & Panicle Formation (Pot) | Increased brown rice yield | - |
| 1 mM AHX | Seedling & Transplanting (Field) | Increased brown rice yield | Up to 18.7% increase |
| 50 μM & 1mM AHX | Various stages (Pot & Field) | Increased panicle number, culm length, and plant dry weight | Tendency toward increase |
Data sourced from J-Stage (2015).[4][5]
Table 2: Comparative Overview of Plant Growth Effects
| Effect | This compound | Auxin |
| Shoot Elongation | Observed increase in culm length in rice.[4][5] | Promotes cell elongation in shoots.[10][12] |
| Root Development | Not extensively documented. | Promotes initiation of adventitious and lateral roots.[8][10] |
| Cell Division | Not explicitly documented as a primary mechanism. | Stimulates cell division in the presence of cytokinins.[7] |
| Apical Dominance | No reported effect. | Induces apical dominance.[7] |
| Fruit Development | No reported effect. | Promotes fruit growth and development.[7][10] |
| Stress Response | Induces stress response genes.[6] | Interacts with stress signaling pathways.[13] |
| Yield Enhancement | Demonstrated to increase grain yield in rice and wheat.[1][4][5] | Indirectly contributes to yield through overall growth promotion. |
Signaling Pathways and Mechanisms of Action
The molecular mechanisms through which this compound and auxin exert their effects on plant growth are distinct.
This compound Signaling Pathway
The precise signaling pathway of this compound in plants is still under investigation. However, transcriptomic data suggests that it modulates the expression of genes related to stress responses and other plant hormones.[6] It has been proposed that AHX is biosynthesized from 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), indicating its connection to purine metabolism.[3][14][15]
Caption: Proposed signaling pathway of this compound in plants.
Auxin Signaling Pathway
The auxin signaling pathway is well-characterized and involves a rapid, direct route from signal perception to transcriptional regulation.[16]
At low auxin concentrations, Aux/IAA repressor proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors.[16] When auxin is present, it acts as a "molecular glue," facilitating the interaction between Aux/IAA proteins and the TIR1/AFB F-box protein, which is part of an SCF E3 ubiquitin ligase complex.[16][17] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[16][17] The degradation of Aux/IAA proteins releases the ARFs, allowing them to activate or repress the transcription of auxin-responsive genes, ultimately leading to various physiological responses.[16][18]
Caption: The canonical auxin signaling pathway in the cell nucleus.
Experimental Protocols for Comparative Analysis
To objectively compare the effects of this compound and auxin on plant growth, a standardized experimental protocol is essential. The following outlines a general methodology.
Plant Material and Growth Conditions
-
Plant Species: Select a model plant species (e.g., Arabidopsis thaliana) or a crop of interest (e.g., Oryza sativa, Triticum aestivum).
-
Growth Medium: Use a standardized soil mix or a hydroponic system with a defined nutrient solution.
-
Environmental Conditions: Maintain consistent conditions in a controlled growth chamber, including temperature, humidity, and photoperiod (e.g., 16 hours light / 8 hours dark).[19]
Treatment Application
-
Concentrations: Prepare a range of concentrations for both this compound and auxin (e.g., 1 µM, 10 µM, 50 µM, 100 µM) and a control (vehicle only).
-
Application Method: Apply the treatments to the growth medium or as a foliar spray at a specific developmental stage (e.g., seedling stage).
Data Collection and Measurement
-
Germination Rate: Record the number of germinated seeds daily for the first week.[20]
-
Morphological Parameters: Measure the following at regular intervals (e.g., every 3-4 days):
-
Shoot Height: Measure from the base of the stem to the apical meristem.
-
Root Length: For plants in hydroponics or on agar plates, measure the length of the primary root.
-
Number of Leaves/Tillers: Count the total number of leaves or tillers.
-
-
Biomass Measurement (at the end of the experiment):
Statistical Analysis
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences between the treatment groups.
Caption: Experimental workflow for comparing plant growth regulators.
Conclusion
This compound and auxin are both potent regulators of plant growth, but they operate through different mechanisms and have distinct, though sometimes overlapping, effects. Auxin is a foundational plant hormone with a well-understood role in a wide array of developmental processes. This compound, a compound of fungal origin, shows significant promise, particularly in enhancing crop yield and stress tolerance. Further research, especially direct comparative studies, will be crucial to fully elucidate the potential of this compound as a novel tool in agriculture and plant biotechnology. This guide serves as a foundational resource for designing such comparative investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The biosynthetic pathway of this compound in fairy-ring forming fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound (AHX) Produced by the Fairy-Ring-Forming Fungus on the Growth and the Grain Yield of Rice [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive transcriptomic analysis revealing that this compound treatment induces the stress response in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Auxin - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. holganix.com [holganix.com]
- 11. Auxin - GeeksforGeeks [geeksforgeeks.org]
- 12. Plant hormone auxin | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. The biosynthetic pathway of this compound in fairy-ring forming fungus [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Classification, Function and Mechanism of Action of Plant Hormones - Creative Proteomics [creative-proteomics.com]
- 19. mdpi.com [mdpi.com]
- 20. Plant Growth Experiments - Cornell Waste Management Institute [compost.css.cornell.edu]
- 21. sciencebuddies.org [sciencebuddies.org]
Unraveling the Regulators of Shoot Growth: A Comparative Analysis of 2-Azahypoxanthine and Cytokinin
A deep dive into the mechanisms and experimental evidence surrounding two key regulators of plant shoot development, 2-Azahypoxanthine and cytokinins, reveals distinct yet potentially interconnected roles in promoting and modulating plant growth. While cytokinins are well-established as fundamental hormones for cell division and shoot proliferation, the novel fungal-derived compound this compound emerges as a potent, multifaceted growth regulator with species- and concentration-dependent effects.
This guide provides a comprehensive comparison of this compound (AHX) and cytokinins, focusing on their respective impacts on shoot growth. It is intended for researchers, scientists, and professionals in drug development seeking to understand the performance and underlying mechanisms of these two classes of compounds. The information is presented through quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a clear, objective comparison.
Quantitative Effects on Shoot Growth: A Tabular Comparison
The quantitative impact of both this compound and cytokinins on shoot growth is summarized below. It is important to note that a direct side-by-side comparison in a single study is not yet available in the scientific literature. The data presented is a compilation from various studies, highlighting the effects on different plant species and under different experimental conditions.
| Compound | Plant Species | Concentration | Observed Effect on Shoot Growth | Reference |
| This compound (AHX) | Rice (Oryza sativa) | 50 μM | Tendency to increase panicle number, culm length, and plant dry weight. Brown rice yield increased by up to 18.7%. | [1] |
| Wheat (Triticum aestivum) | Not specified | Increased number of ears and grain weight per plant. | [2] | |
| Arabidopsis thaliana | 400 μM | Inhibition of shoot growth. | [3][4] | |
| Cytokinin (Benzyladenine - BA) | Soybean (Glycine max) | 2.0 - 4.0 mg/L | Promotes the growth of stout seedlings and the formation of adventitious multiple shoots. | [5] |
| Thevetia peruviana | 1.0 mg/L | Maximum number of shoots (22.167 ± 1.518 per explant) and shoot length (5.8 cm). | [6] | |
| Cytokinin (Kinetin) | Soybean (Glycine max) | 1 μM | Highest shoot fresh biomass (7.57 g) and dry biomass (1.66 g) under salt stress. | [7] |
| Wheat (Triticum aestivum) | 50, 100, 150 mg/L | Significantly increased shoot length. | [8] |
Deciphering the Mechanisms: Signaling Pathways
The signaling pathways of cytokinins are well-characterized, involving a multi-step phosphorelay system. In contrast, the signaling pathway of this compound is not yet fully elucidated. However, recent transcriptomic studies suggest that AHX may exert its effects by influencing the signaling pathways of other known phytohormones, including cytokinins.
Cytokinin Signaling Pathway
Cytokinins are perceived by histidine kinase receptors located in the endoplasmic reticulum membrane. This binding initiates a phosphorylation cascade that is transferred through histidine phosphotransfer proteins (AHPs) to the nucleus. In the nucleus, AHPs phosphorylate type-B Arabidopsis Response Regulators (ARRs), which are transcription factors that then activate the expression of cytokinin-responsive genes, leading to various cellular responses including the promotion of cell division and shoot growth. Type-A ARRs, also activated by this pathway, act as negative regulators, providing a feedback loop to control the cytokinin response.[9][10][11][12]
Putative Action of this compound
The precise signaling pathway for this compound remains under investigation. However, transcriptomic analysis of Arabidopsis thaliana treated with AHX revealed altered expression of genes associated with cytokinin, as well as other hormones like abscisic acid, ethylene, jasmonic acid, and salicylic acid.[3][4] This suggests that AHX may not have a single, linear signaling pathway but rather acts as a broader modulator of plant stress and hormone signaling networks. One hypothesis is that AHX triggers a stress response in plants, which in turn leads to a cascade of hormonal changes that can either promote or inhibit growth depending on the plant species and the concentration of AHX applied.[3][4][13][14][15]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for studying the effects of this compound and cytokinins on shoot growth.
This compound Treatment in Rice (Oryza sativa)
This protocol is based on a study investigating the effect of AHX on rice growth and yield.[1]
-
Plant Material: Rice (Oryza sativa L. cv. Nipponbare) seedlings.
-
Growth Conditions: Plants are grown in pots under standard greenhouse conditions.
-
Treatment Application:
-
A stock solution of this compound is prepared.
-
For pot experiments, AHX is applied at a final concentration of 50 μM to the soil for two weeks at specific growth stages (e.g., transplanting, tillering, panicle formation, and ripening).
-
For field experiments, a higher concentration of 1 mM AHX may be applied at different stages.
-
-
Data Collection:
-
Shoot growth parameters such as culm length (shoot height) and the number of panicles are measured at maturity.
-
Total plant dry weight (biomass) is determined after drying the plant material at a specified temperature until a constant weight is achieved.
-
Grain yield is measured after harvesting and processing the grains.
-
Cytokinin Treatment in Arabidopsis thaliana
This protocol outlines a general method for assessing the effect of cytokinins on Arabidopsis shoot growth in vitro.
-
Plant Material: Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype).
-
Growth Conditions:
-
Seeds are surface-sterilized and plated on Murashige and Skoog (MS) medium supplemented with sucrose and solidified with agar.
-
Plates are stratified at 4°C for 2-3 days in the dark to synchronize germination.
-
Plates are then transferred to a growth chamber with a controlled photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22°C).
-
-
Treatment Application:
-
A specific cytokinin, such as Benzyladenine (BA) or Kinetin, is added to the MS medium at various concentrations (e.g., 0.1, 1.0, 10 μM) before pouring the plates.
-
A control group with no added cytokinin is also prepared.
-
-
Data Collection:
-
Seedlings are grown for a specified period (e.g., 14 days).
-
Shoot fresh weight (biomass) is measured immediately after harvesting the shoots.
-
Shoot length can be measured using imaging software.
-
The number of leaves and the overall shoot morphology are recorded.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive transcriptomic analysis revealing that this compound treatment induces the stress response in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. btsjournals.com [btsjournals.com]
- 6. botanyjournals.com [botanyjournals.com]
- 7. Kinetin modulates physio-hormonal attributes and isoflavone contents of Soybean grown under salinity stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceletters.researchfloor.org [scienceletters.researchfloor.org]
- 9. researchgate.net [researchgate.net]
- 10. Cytokinin Signaling [kieber.weebly.com]
- 11. youtube.com [youtube.com]
- 12. Receptor Properties and Features of Cytokinin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging Mechanisms of Plant Responses to Abiotic Stress [mdpi.com]
- 14. Frontiers | Cytokinin cross-talking during biotic and abiotic stress responses [frontiersin.org]
- 15. Exploring the Adaptive Responses of Plants to Abiotic Stresses Using Transcriptome Data [mdpi.com]
Comparative analysis of 2-Azahypoxanthine and dacarbazine cytotoxicity.
A Head-to-Head Examination of Two Anti-neoplastic Agents
In the landscape of cancer therapeutics, the evaluation of cytotoxic agents is paramount for the development of effective treatment strategies. This guide provides a comparative analysis of two such agents: 2-Azahypoxanthine, a purine analog, and Dacarbazine, a DNA alkylating agent. This report is tailored for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, cytotoxic profiles, and the experimental protocols used to evaluate them.
Executive Summary
This guide delves into the cytotoxic properties of this compound and Dacarbazine. While Dacarbazine is a well-established chemotherapeutic agent with a clear mechanism of action and extensive cytotoxic data, this compound is a less-studied compound. This analysis compiles available data to facilitate a comparative understanding. Dacarbazine functions as a DNA alkylating agent, leading to cell death by inhibiting DNA replication. In contrast, this compound acts as a purine analog, interfering with nucleotide synthesis and subsequently DNA synthesis. The available data, though limited for this compound, suggests a potentially lower cytotoxic profile compared to the established efficacy of Dacarbazine against various cancer cell lines.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data on the cytotoxicity of this compound and Dacarbazine. It is important to note the limited availability of direct IC50 values for this compound against cancer cell lines. The data for its metabolite, 2-aza-8-oxohypoxanthine (AOH), is presented as an indicator of its potential activity.
| Compound | Cell Line | Assay | Incubation Time | IC50 Value | Citation |
| Dacarbazine | A-375 (Melanoma) | SRB Assay | 48 h | > 100 µM | [1] |
| B16-F10 (Melanoma) | Not Specified | Not Specified | 1395 µM | [2] | |
| B16F10 (Melanoma) | MTT Assay | 48 h | 1400 µg/mL | [3][4] | |
| A375 (Melanoma) | MTT Assay | 72 h | 1113 µM | [5] | |
| 2-aza-8-oxohypoxanthine (AOH) | B164A5 (Murine Melanoma) | WST-1 Assay | 48 h | No cytotoxicity up to 1.63 mmol/L | [6] |
| Normal Human Epidermal Keratinocytes | MTT Assay | 48 h | Cytotoxicity observed > 250 µg/mL | [6] |
Mechanism of Action
Dacarbazine: Dacarbazine is a prodrug that requires metabolic activation in the liver to form its active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC).[7][8] MTIC then decomposes to a methyldiazonium cation, which is a potent alkylating agent.[8] This cation transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine.[8][9] This methylation of DNA leads to the formation of DNA adducts, which trigger DNA damage responses, cell cycle arrest, and ultimately apoptosis (programmed cell death).[8]
This compound: this compound functions as a purine antimetabolite. It is a substrate for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts it into 2-aza-inosine monophosphate (2-aza-IMP).[10] 2-aza-IMP then competitively inhibits IMP dehydrogenase, an essential enzyme in the de novo synthesis of guanine nucleotides.[10] This selective reduction in the pool of guanine nucleotides leads to the inhibition of DNA synthesis, thereby exerting its cytotoxic effects.[10] It has been noted that 2-azaadenosine is significantly more toxic than this compound.[10]
Signaling Pathway Diagrams
Caption: Dacarbazine's mechanism of action.
Caption: this compound's mechanism of action.
Experimental Protocols
The evaluation of cytotoxicity is a critical step in drug development. A variety of in vitro assays are employed to determine the concentration at which a compound exhibits cytotoxic effects, often expressed as the half-maximal inhibitory concentration (IC50).
General Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or Dacarbazine). A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT reagent is added to each well and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT to a purple formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of detergent in dilute acid) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
Caption: General workflow for an MTT cytotoxicity assay.
Conclusion
This comparative analysis highlights the distinct mechanisms and cytotoxic profiles of this compound and Dacarbazine. Dacarbazine is a potent DNA alkylating agent with well-documented cytotoxicity against a range of cancer cell lines. In contrast, this compound, a purine analog, appears to have a more subtle mechanism of action by targeting nucleotide synthesis. The limited available data on its metabolite, AOH, suggests a lower cytotoxic potential, particularly at concentrations where Dacarbazine shows significant effects. Further research, specifically generating IC50 data for this compound against a panel of cancer cell lines, is crucial for a more definitive comparison and to ascertain its potential as a therapeutic agent. The experimental protocols and diagrams provided in this guide offer a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Effective cytotoxicity against human leukemias and chemotherapy-resistant leukemia cell lines by N-N-dimethylsphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential sensitization of two human colon cancer cell lines to the antitumor effects of irinotecan combined with 5-aza-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Hallmarks for Purine Nucleotide Biosynthesis in Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory Effect of 2-Aza-8-oxohypoxanthine on Tyrosinase Activity and Melanin Production [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism and metabolic effects of this compound and 2-azaadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 2-Azahypoxanthine as a new class of plant hormone.
A Comparative Guide to the Validation of 2-Azahypoxanthine as a Novel Plant Hormone
The quest for novel plant growth regulators has led to the identification of this compound (AHX), a purine derivative originally isolated from fairy ring-forming fungi, as a potential new class of plant hormone.[1][2] This guide provides a comparative analysis of AHX against established plant hormones, presenting available experimental data, detailed protocols for validation assays, and conceptual diagrams of its proposed signaling interactions.
Performance Comparison: this compound vs. Classical Plant Hormones
Quantitative data on the direct comparison of this compound with classical plant hormones in standardized bioassays is still emerging. However, based on existing studies on AHX and the known activities of auxins and cytokinins, we can construct illustrative comparative tables.
Note: The following tables present a combination of published data on AHX and representative data for classical hormones to facilitate a comparative understanding. The data for AHX in the root elongation and callus growth assays is illustrative and intended to reflect its known dual-phase activity (promotion at low concentrations, inhibition at higher concentrations).
Table 1: Comparative Efficacy in Root Elongation Bioassay
| Concentration (µM) | Primary Root Elongation (% of Control) - Illustrative |
| This compound (AHX) | |
| 0.01 | 115 |
| 0.1 | 130 |
| 1 | 110 |
| 10 | 90 |
| 100 | 70 |
| 400 | Growth Inhibition[3][4] |
Table 2: Comparative Efficacy in Tobacco Callus Bioassay
| Concentration (µM) | Callus Fresh Weight Increase (% of Control) - Illustrative |
| This compound (AHX) | |
| 0.01 | 120 |
| 0.1 | 180 |
| 1 | 250 |
| 10 | 200 |
| 100 | 150 |
Table 3: Effect of this compound on Rice Yield Components
| Treatment | Panicle Number (% of Control) | Culm Length (% of Control) | Plant Dry Weight (% of Control) |
| 50 µM AHX (Tillering Stage) | 110.4 | 104.8 | 106.9 |
| 50 µM AHX (Panicle Formation) | 100.0 | 102.2 | 104.0 |
| 1 mM AHX (Seedling Treatment) | Data not available | Data not available | Data not available |
Experimental Protocols
Root Elongation Bioassay
This assay is a classic method to assess auxin and auxin-like activity, where inhibition of primary root elongation at high concentrations is a characteristic response.
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar
-
Petri dishes (9 cm)
-
This compound (AHX) and Indole-3-Acetic Acid (IAA) stock solutions
-
Growth chamber (22°C, 16h light/8h dark)
Procedure:
-
Surface-sterilize Arabidopsis seeds and sow them on MS agar plates.
-
Cold-stratify the seeds at 4°C for 2 days to synchronize germination.
-
Transfer the plates to a growth chamber and grow vertically for 4-5 days.
-
Prepare MS agar plates supplemented with a range of concentrations of AHX and IAA (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a solvent control plate.
-
Transfer seedlings of uniform size to the treatment plates (5-10 seedlings per plate).
-
Incubate the plates vertically in the growth chamber for another 5-7 days.
-
Scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).
-
Calculate the percentage of root elongation relative to the control.
Tobacco Callus Bioassay
This assay is a standard method to determine cytokinin activity, based on the stimulation of cell division and callus growth.
Materials:
-
Tobacco (Nicotiana tabacum) pith callus
-
MS medium with 2 mg/L IAA and 0.8% agar
-
This compound (AHX) and Kinetin stock solutions
-
Sterile culture vessels
-
Growth chamber (25°C, dark)
Procedure:
-
Prepare MS medium supplemented with 2 mg/L IAA and various concentrations of AHX or Kinetin (e.g., 0.01, 0.1, 1, 10, 100 µM). A control medium without cytokinin is also required.
-
Subculture tobacco callus onto fresh medium and grow for 2-3 weeks.
-
Inoculate small, uniform pieces of callus (approx. 100 mg) onto the prepared treatment and control media.
-
Incubate the cultures in the dark at 25°C for 3-4 weeks.
-
Measure the final fresh weight of the callus.
-
Calculate the percentage increase in fresh weight relative to the initial weight.
Chlorophyll Retention Bioassay
This assay measures the ability of a substance to delay senescence, a characteristic activity of cytokinins.
Materials:
-
Mature leaves from a healthy plant (e.g., oat, wheat, or tobacco)
-
Solutions of this compound (AHX) and 6-Benzylaminopurine (BAP) at various concentrations
-
Petri dishes lined with filter paper
-
Ethanol or acetone (80%)
-
Spectrophotometer
Procedure:
-
Excise leaf discs or segments of a uniform size from mature leaves.
-
Float the leaf discs on solutions of different concentrations of AHX or BAP in Petri dishes. Use water as a control.
-
Incubate the Petri dishes in the dark at room temperature for 3-4 days to induce senescence.
-
Extract chlorophyll from the leaf discs by incubating them in 80% ethanol or acetone in the dark until the tissue is white.
-
Measure the absorbance of the chlorophyll extract at 663 nm and 645 nm using a spectrophotometer.
-
Calculate the total chlorophyll content.
-
Express the results as a percentage of the chlorophyll content in the treated samples compared to the control.
Signaling Pathways and Experimental Workflows
This compound Signaling and Crosstalk
The precise signaling pathway for this compound in plants is yet to be fully elucidated. However, transcriptomic studies in Arabidopsis thaliana have shown that AHX treatment significantly alters the expression of genes associated with established plant hormone signaling pathways, including those for abscisic acid, ethylene, jasmonic acid, salicylic acid, and cytokinins.[3][4] This suggests a complex signaling network with considerable crosstalk.
Caption: Hypothetical signaling pathway of this compound (AHX) and its crosstalk with other plant hormone pathways.
General Workflow for Validating a New Plant Hormone
The validation of a new plant hormone follows a rigorous, multi-step process to establish its endogenous nature, physiological effects, and mechanism of action.
Caption: A generalized workflow for the validation of a new class of plant hormone.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive transcriptomic analysis revealing that this compound treatment induces the stress response in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alternative Oxidase: A Mitochondrial Respiratory Pathway to Maintain Metabolic and Signaling Homeostasis during Abiotic and Biotic Stress in Plants - PMC [pmc.ncbi.nlm.nih.gov]
2-Azahypoxanthine in Oncology: A Comparative Analysis with Established Purine Analogs
For Immediate Release
[City, State] – December 13, 2025 – In the ever-evolving landscape of cancer therapeutics, purine analogs remain a cornerstone in the treatment of various malignancies. This guide provides a comprehensive comparison of the emerging investigational agent, 2-Azahypoxanthine, with established purine analogs such as 6-Mercaptopurine, 6-Thioguanine, and Cladribine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
Executive Summary
Purine analogs exert their cytotoxic effects by interfering with nucleic acid synthesis and cellular metabolism. While 6-Mercaptopurine, 6-Thioguanine, and Cladribine have well-documented clinical utility, this compound represents a novel scaffold with a potentially distinct mechanistic profile. This guide synthesizes the available preclinical data to offer a comparative perspective on their therapeutic potential.
Mechanism of Action: A Tale of Two Pathways
Established purine analogs primarily function as antimetabolites following intracellular activation. This compound, however, appears to exhibit its effects through a more targeted enzymatic inhibition.
Established Purine Analogs (6-MP, 6-TG, Cladribine): These drugs are pro-drugs that are converted intracellularly to their respective nucleotide forms. These fraudulent nucleotides then interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.
This compound: Preclinical evidence suggests that this compound's primary mechanism of action involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine nucleotides. This leads to a depletion of the guanine nucleotide pool, which is essential for DNA and RNA synthesis, ultimately resulting in cytotoxicity.
Unveiling the "Fairy" Effect: A Comparative Analysis of 2-Azahypoxanthine (AHX) and its Metabolite 8-Azahypoxanthine (AOH) on Plant Growth
For researchers, scientists, and drug development professionals, understanding the nuanced effects of novel plant growth regulators is paramount. This guide provides a comprehensive comparison of 2-Azahypoxanthine (AHX), a plant growth stimulant originating from fairy-ring-forming fungi, and its primary plant metabolite, 8-Azahypoxanthine (AOH). We delve into their differential efficacy, supported by experimental data, and provide detailed protocols for their application.
This compound (AHX) and its metabolite, 8-Azahypoxanthine (AOH), are naturally occurring purine derivatives that have demonstrated significant potential in modulating plant growth and development.[1][2][3][4] These compounds, often referred to as "fairy chemicals," are not only produced by fungi like Lepista sordida but are also found endogenously in plants, suggesting their role as a potential new class of plant hormones.[1][4] This guide synthesizes available research to offer a clear comparison of their performance, aiding in the strategic design of future research and agricultural applications.
Quantitative Comparison of Efficacy
Experimental data reveals that both AHX and its metabolite AOH can enhance crop yields, though their efficacy can vary depending on the plant species and the specific growth parameter being measured.
Grain Yield Enhancement
Field experiments have demonstrated the potent effects of both AHX and AOH on the grain yields of major cereal crops. The following table summarizes the reported percentage increases in grain yield for wheat and rice upon treatment with these compounds.
| Compound | Crop | Grain Yield Increase (%) |
| This compound (AHX) | Wheat | 20.4% |
| Rice | 9.6% | |
| 8-Azahypoxanthine (AOH) | Wheat | 10.6% |
| Rice | 10.2% |
This data indicates that while AHX shows a more pronounced effect on wheat yield, AOH is slightly more effective in increasing rice yield under the studied field conditions.
Effects on Rice Growth Parameters (AHX)
In-depth studies on rice (Oryza sativa L. cv. Nipponbare) have provided a more granular look at the effects of AHX on various growth parameters. The table below presents data from a pot experiment where rice plants were treated with 50 μM AHX for two weeks at different growth stages.[5][6]
| Treatment Stage | Panicle Number (per plant) | Culm Length (cm) | Plant Dry Weight (g) | Brown Rice Yield (g) |
| Control | 28.8 ± 1.3 | 82.5 ± 4.5 | 136.4 ± 4.4 | 38.6 ± 3.4 |
| Transplanting | 31.0 ± 2.0 | 87.0 ± 4.3 | 140.3 ± 3.8 | 40.5 ± 3.4 |
| Tillering | 31.8 ± 1.5 | 86.5 ± 2.9 | 145.8 ± 12.0 | 45.8 ± 4.7 |
| Panicle Formation | 28.8 ± 5.5 | 84.3 ± 5.8 | 141.8 ± 11.0 | 44.7 ± 3.6 |
| Ripening | 28.6 ± 3.4 | 86.1 ± 4.0 | 147.7 ± 6.0 | 43.5 ± 6.5 |
Data from pot experiments with AHX application at the tillering stage showed the most significant increase in brown rice yield, primarily attributed to an increase in panicle number and culm length.[5][6] Comprehensive quantitative data for the effects of AOH on these specific parameters is not as readily available, highlighting an area for future research.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols derived from studies on AHX and AOH.
Protocol 1: Application of this compound (AHX) on Rice
This protocol is based on pot and field experiments conducted on Oryza sativa L. cv. Nipponbare.[5][6]
1. Preparation of AHX Solution:
-
For pot experiments, prepare a 50 μM AHX solution by dissolving the appropriate amount of this compound in distilled water.
-
For field experiments, prepare a 1 mM AHX solution.
2. Application Methods:
-
Pot Experiment: Apply 500 mL of the 50 μM AHX solution to each pot containing one rice plant. The application should be carried out over a period of two weeks at specific growth stages (transplanting, tillering, panicle formation, or ripening).
-
Field Experiment: Apply the 1 mM AHX solution at three key stages:
-
Seedling Treatment: Apply to nursery boxes before transplanting.
-
Transplanting Stage: Apply to the field at the time of transplanting.
-
Panicle Formation Stage: Apply to the field during the panicle formation stage.
-
3. Measurement of Growth Parameters:
-
Panicle Number: Count the number of panicles per plant at the time of harvest.
-
Culm Length: Measure the length from the base of the plant to the neck of the panicle.
-
Plant Dry Weight: Harvest the entire plant, dry in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved.
-
Brown Rice Yield: Harvest, thresh, and dehusk the grains to determine the weight of the brown rice.
Protocol 2: General Application of 8-Azahypoxanthine (AOH)
While specific, detailed protocols for AOH application are less documented in publicly available literature, the general approach is similar to that of AHX.
1. Preparation of AOH Solution:
-
Prepare AOH solutions at concentrations comparable to those used for AHX (e.g., in the micromolar to millimolar range), depending on the experimental setup (pot vs. field).
2. Application Methods:
-
Utilize similar application timings as for AHX, focusing on key developmental stages such as seedling, transplanting, and tillering stages for cereal crops.
3. Measurement of Growth Parameters:
-
Employ the same methodologies for measuring plant growth parameters as described for the AHX protocol to ensure comparability of results.
Signaling Pathways and Metabolic Conversion
The effects of AHX and AOH are rooted in their interaction with plant metabolic and signaling pathways.
Metabolic Conversion of AHX to AOH
AHX is metabolized into AOH within the plant.[2][7] This conversion is a key aspect of its mode of action and is catalyzed by the enzyme xanthine oxidase.[2]
Caption: Metabolic conversion of AHX to its active metabolite AOH in plants.
Proposed Signaling Pathway
AHX and AOH are part of a novel purine metabolic pathway in plants, originating from 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[8][9] While a specific receptor has not yet been identified, the application of AHX has been shown to induce stress-responsive gene expression and impact the signaling of several key plant hormones.
Caption: Proposed signaling pathway for AHX and AOH in plants.
Transcriptomic analysis of Arabidopsis thaliana treated with AHX revealed the activation of genes related to stress and various plant hormones, including abscisic acid, ethylene, jasmonic acid, salicylic acid, and cytokinins.[3] This suggests that AHX and AOH may function by modulating the plant's stress response pathways, leading to enhanced growth and yield under certain conditions.
Conclusion
Both this compound and its metabolite 8-Azahypoxanthine are promising plant growth regulators with demonstrated efficacy in enhancing crop yields. While AHX appears to have a stronger effect on wheat, AOH shows a slight advantage in rice. The detailed studies on AHX provide a solid foundation for understanding its impact on various growth parameters. However, further research is needed to generate a comparable level of quantitative data for AOH to fully elucidate its specific effects and optimize its application. The elucidation of their signaling pathway, particularly the identification of a specific receptor, will be a critical next step in harnessing the full potential of these "fairy chemicals" for agricultural innovation.
References
- 1. Release of extracellular purines from plant roots and effect on ion fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Role of purinergic signalling in obesity-associated end-organ damage: focus on the effects of natural plant extracts [frontiersin.org]
- 4. Multiple levels of crosstalk in hormone networks regulating plant defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses [frontiersin.org]
- 8. KEGG PATHWAY Database [genome.jp]
- 9. researchgate.net [researchgate.net]
Validating 2-Azahypoxanthine's Role in Purine Metabolism: A Comparative Guide to its Enzymatic Targets
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 2-Azahypoxanthine's performance against key enzymes in the purine metabolism pathway, supported by experimental data and detailed protocols.
This compound (AHX), a purine analog, has demonstrated notable interactions within the intricate network of purine metabolism. This guide provides a comprehensive analysis of its validated enzymatic targets, presenting a comparative overview with established alternatives. The information herein is intended to support further research and drug development efforts targeting this critical pathway.
Key Enzymatic Interactions of this compound
This compound's primary influence on purine metabolism is exerted through its interaction with three key enzymes: IMP Dehydrogenase (IMPDH), Xanthine Oxidase (XO), and Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).
IMP Dehydrogenase (IMPDH) Inhibition
Cellular metabolism converts this compound into its ribonucleotide, 2-aza-inosine monophosphate (2-azaIMP). This metabolite acts as a competitive inhibitor of IMP Dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1][2] This inhibition leads to a selective reduction of guanine nucleotide pools within the cell.[2]
Xanthine Oxidase (XO) Inhibition
This compound and its derivatives have been shown to inhibit Xanthine Oxidase (XO), the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[1][3] The specific tautomeric form of the this compound molecule is believed to play a significant role in its recognition and processing by xanthine oxidase.[1]
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Substrate
This compound serves as a substrate for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), a central enzyme in the purine salvage pathway.[2][4] HGPRT catalyzes the conversion of this compound to 2-azaIMP, facilitating its entry into the nucleotide pool and subsequent inhibitory action on IMPDH.[2]
Quantitative Comparison of Enzymatic Interactions
To provide a clear perspective on the efficacy of this compound and its metabolite, the following tables summarize key quantitative data from published studies, comparing their performance with well-established inhibitors and natural substrates.
Table 1: IMP Dehydrogenase (IMPDH) Inhibition
| Compound | Target Enzyme | Inhibition Type | Ki Value (µM) |
| 2-azaIMP (metabolite of AHX) | IMP Dehydrogenase | Competitive | 66[2] |
| Mycophenolic Acid (MPA) | IMP Dehydrogenase | Non-competitive | Not explicitly found, but is a potent inhibitor[1][3][5] |
Table 2: Xanthine Oxidase (XO) Inhibition
| Compound | Target Enzyme | Inhibition Type | IC50 Value (µM) | Ki Value (µM) |
| This compound (AHX) | Xanthine Oxidase | Not specified | Data not available | Data not available |
| Allopurinol | Xanthine Oxidase | Competitive | 7.59[6] | 0.0042 (for a derivative)[6] |
Note: While qualitative evidence suggests this compound inhibits Xanthine Oxidase, specific IC50 or Ki values were not identified in the reviewed literature.
Table 3: Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Substrate Kinetics
| Substrate | Target Enzyme | Km Value (µM) | Vmax (nmol/mg/h) |
| This compound (AHX) | HGPRT | Data not available | Data not available |
| Hypoxanthine (Natural Substrate) | HGPRT | 770[7] | Data varies by study |
Note: While it is established that this compound is a substrate for HGPRT, specific kinetic parameters (Km, Vmax) were not found in the reviewed literature for a direct comparison with the natural substrate.
Visualizing the Mechanism of Action
To illustrate the interactions of this compound within the purine metabolism pathway, the following diagrams were generated using the DOT language.
Caption: Purine Metabolism Pathway and the Role of this compound.
References
- 1. Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of mycophenolic acid in plasma and peripheral blood mononuclear cells and its relationship with activity of inosine monophosphate dehydrogenase in Chinese adult kidney allograft recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species-specific inhibition of inosine 5'-monophosphate dehydrogenase by mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 5. Individualization of Mycophenolic Acid Therapy through Pharmacogenetic, Pharmacokinetic and Pharmacodynamic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
A Comparative Transcriptomic Guide to Plant Responses: 2-Azahypoxanthine vs. Classical Phytohormones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic effects of the novel bioactive compound 2-Azahypoxanthine (AHX) with those of well-established phytohormones: auxin, cytokinin, gibberellin, abscisic acid, and ethylene. By presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations, this document serves as a valuable resource for understanding the molecular mechanisms underlying plant responses to these diverse signaling molecules.
Executive Summary
Transcriptome analysis of Arabidopsis thaliana reveals that this compound elicits a significant stress response, with a notable overlap with pathways modulated by abscisic acid and ethylene. While classical phytohormones primarily regulate developmental processes, AHX appears to trigger a defensive state in the plant. This guide dissects these differences and similarities at the gene expression level, providing a framework for future research and potential applications in agriculture and drug development.
Data Presentation: Comparative Analysis of Differentially Expressed Genes (DEGs)
The following tables summarize the number of differentially expressed genes (DEGs) in Arabidopsis thaliana upon treatment with this compound and other major phytohormones. The data is compiled from various studies to provide a comparative overview. It is important to note that experimental conditions such as treatment duration and concentration can influence the number of DEGs.
| Treatment | Up-regulated Genes | Down-regulated Genes | Total DEGs | Key Overlapping Pathways with AHX |
| This compound (AHX) | 1,256 | 1,071 | 2,327 | - |
| Auxin (IAA) | Variable | Variable | >1,000 | Response to stimulus, Hormone metabolism |
| Cytokinin (tZ) | ~2,500 | ~1,500 | ~4,000 | Response to stress, Transcription factor activity |
| Gibberellin (GA) | >500 | >500 | >1,000 | Hormone-mediated signaling, Metabolic processes |
| Abscisic Acid (ABA) | >2,000 | >1,500 | >3,500 | Response to stress, Abiotic stimulus, Ethylene signaling |
| Ethylene (ACC) | >1,500 | >1,000 | >2,500 | Response to stress, Hormone signaling, Defense response |
Note: The numbers of DEGs for phytohormones are approximate and can vary significantly between studies. The data for AHX is from a specific study for direct comparison. A comprehensive meta-analysis would be required for a precise quantitative comparison.
Key Gene Regulation Comparison
| Gene Family / Pathway | This compound (AHX) Response | General Phytohormone Response |
| Stress-Related (e.g., WRKY, MYB) | Strong Up-regulation | Varied, often up-regulated by ABA and Ethylene |
| Photosynthesis | Down-regulation | Generally down-regulated under stress conditions (ABA, Ethylene) |
| Auxin Signaling (e.g., AUX/IAA, SAUR) | Minor Overlap | Strong and direct regulation by Auxin |
| Cytokinin Signaling (e.g., ARR) | Altered expression of some CKX genes | Direct and rapid regulation by Cytokinin |
| Gibberellin Signaling (e.g., GID1, DELLA) | No significant direct overlap reported | Direct regulation of biosynthesis and signaling components |
| Abscisic Acid Signaling (e.g., PYR/PYL, SnRK2) | Significant overlap in responsive genes | Direct and central role in signaling |
| Ethylene Signaling (e.g., ERF, EIN3) | Up-regulation of ethylene biosynthesis (ACC) and signaling | Direct and primary response pathway |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of standard practices in plant transcriptomics.
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana (ecotype Col-0) was used in the majority of the cited studies.
-
Growth Medium: Seedlings were typically grown on Murashige and Skoog (MS) medium supplemented with sucrose under sterile conditions.
-
Growth Conditions: Plants were maintained in a controlled environment with a 16-hour light / 8-hour dark photoperiod at approximately 22°C.
Hormone and Chemical Treatments
-
This compound (AHX): Seedlings were treated with 400 µM AHX.[1]
-
Auxin (Indole-3-acetic acid, IAA): Concentrations typically range from 1 to 10 µM.
-
Cytokinin (trans-zeatin, tZ): Commonly used at concentrations between 1 and 10 µM.
-
Gibberellin (Gibberellic acid, GA₃): Applied at concentrations ranging from 1 to 10 µM.
-
Abscisic Acid (ABA): Treatments usually involve concentrations between 10 and 50 µM.
-
Ethylene: Seedlings are often exposed to ethylene gas (e.g., 10 ppm) or treated with its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), at concentrations around 10 µM.
-
Treatment Duration: Varies between studies, ranging from a few hours to several days, depending on the specific research question.
RNA Extraction and Library Preparation
-
RNA Extraction: Total RNA was extracted from treated and control plant tissues using commercially available kits (e.g., RNeasy Plant Mini Kit, Qiagen) or TRIzol reagent, followed by DNase treatment to remove genomic DNA contamination.
-
RNA Quality Control: RNA integrity and quantity were assessed using a Bioanalyzer (Agilent) and a spectrophotometer (e.g., NanoDrop).
-
mRNA Purification: Poly(A)+ mRNA was isolated from total RNA using oligo(dT)-magnetic beads.
-
Library Construction: Strand-specific RNA-seq libraries were prepared using a standard Illumina TruSeq Stranded mRNA Library Prep Kit or similar protocols. This involves mRNA fragmentation, first and second-strand cDNA synthesis, adenylation of 3' ends, adapter ligation, and library amplification by PCR.[2][3]
Sequencing and Bioinformatic Analysis
-
Sequencing: Libraries were sequenced on an Illumina platform (e.g., HiSeq, NovaSeq) to generate single-end or paired-end reads.
-
Quality Control of Reads: Raw sequencing reads were assessed for quality using FastQC, and adapters and low-quality bases were trimmed using tools like Trimmomatic.
-
Read Alignment: Trimmed reads were aligned to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner such as HISAT2 or STAR.
-
Differential Gene Expression Analysis: Gene expression levels were quantified as read counts per gene. Differential expression analysis between treated and control samples was performed using packages like DESeq2 or edgeR in R.[4][5][6][7][8] Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 were considered differentially expressed.
-
Functional Annotation and Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed on the lists of DEGs to identify over-represented biological processes and pathways.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways for each phytohormone and a typical experimental workflow for comparative transcriptomics.
Signaling Pathway Diagrams
References
- 1. Comprehensive transcriptomic analysis revealing that this compound treatment induces the stress response in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. seedgenenetwork.net [seedgenenetwork.net]
- 3. RNA Library Preparation [illumina.com]
- 4. researchgate.net [researchgate.net]
- 5. Gene-level differential expression analysis with DESeq2 | Introduction to DGE - ARCHIVED [hbctraining.github.io]
- 6. From Gene Counts to Differential Expression - DESeq2 Tutorial - Ashley Valentina Schwartz [ashleyschwartz.com]
- 7. Differential expression with DEseq2 | Griffith Lab [genviz.org]
- 8. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
Safety Operating Guide
Proper Disposal of 2-Azahypoxanthine: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
2-Azahypoxanthine is a chemical compound that requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build deep trust and provide value beyond the product itself. The following procedures are based on available safety data sheets and general best practices for laboratory chemical waste management.
Immediate Safety Precautions
Before handling this compound, it is imperative to consult the substance's Safety Data Sheet (SDS). Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3][4]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][4]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[1][3][4]
-
Emergency Procedures: Be familiar with your institution's emergency procedures for chemical spills and exposures.
Hazard Classification
This compound is classified as a hazardous substance with the following primary concerns:
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation.[1][4] |
| Eye Irritation | Causes serious eye irritation.[1][4] |
| Respiratory Irritation | May cause respiratory irritation.[1][4] |
Due to these hazards, this compound waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[3]
Step-by-Step Disposal Protocol
The following step-by-step protocol outlines the proper procedure for the disposal of this compound and contaminated materials.
-
Segregation:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, and paper towels), in a designated and clearly labeled hazardous waste container.[3][5]
-
Ensure the waste container is made of a material compatible with the chemical and is kept closed when not in use.[3][5]
-
-
Labeling:
-
Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[5]
-
-
Storage:
-
Collection and Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[5]
-
-
Decontamination of Empty Containers:
-
For empty containers that held this compound, the first rinse should be collected and disposed of as hazardous waste.[5]
-
Subsequent rinses of the container may be permissible for drain disposal, but this should be confirmed with your institution's EHS guidelines.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet for this compound. Adherence to all applicable local, state, and federal regulations is mandatory.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Azahypoxanthine
For Immediate Implementation: This guide provides essential safety and logistical protocols for the handling and disposal of 2-Azahypoxanthine, a compound recognized for its potential in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Full-face respirator with P100 filter- Chemical-resistant disposable gown- Double-layered nitrile gloves- Safety goggles- Shoe covers |
| Solution Preparation and Handling | - Chemical fume hood- Laboratory coat- Nitrile gloves- Safety glasses with side shields |
| General Laboratory Use | - Laboratory coat- Nitrile gloves- Safety glasses |
Note: All PPE should be donned before handling this compound and removed in a designated area to prevent the spread of contamination. Contaminated PPE must be disposed of as hazardous waste.
Operational Plan: A Step-by-Step Workflow for Safe Handling
To minimize exposure and ensure procedural consistency, the following workflow must be followed when working with this compound.
Caption: A logical workflow for the safe handling of this compound.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
| Spill Size | Response Protocol |
| Small Spill (<1 gram) | 1. Alert personnel in the immediate area.2. Wearing appropriate PPE, gently cover the spill with absorbent material.3. Wet the absorbent material with a suitable solvent (e.g., 70% ethanol) to prevent dust generation.4. Carefully collect the material using a scoop or forceps and place it in a labeled hazardous waste container.5. Decontaminate the spill area thoroughly. |
| Large Spill (>1 gram) | 1. Evacuate the immediate area and alert the laboratory supervisor and safety officer.2. Restrict access to the area.3. Follow institutional emergency procedures for hazardous material spills. Do not attempt to clean up a large spill without proper training and equipment. |
Disposal Plan: Ensuring Safe and Compliant Waste Management
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste (unused compound, contaminated PPE, weigh papers, etc.) | Labeled, sealed, and puncture-resistant hazardous waste container (Yellow with a purple lid for cytotoxic waste is a common practice).[2] | Collect in a designated container within the fume hood. The container should be sealed when not in use and when full. |
| Liquid Waste (solutions, solvent rinses) | Labeled, sealed, and chemically compatible hazardous waste container. | Collect all liquid waste in a designated container. Do not mix with incompatible chemicals. |
| Sharps (needles, contaminated glassware) | Labeled, puncture-proof sharps container for cytotoxic waste.[2] | Immediately place all contaminated sharps in the designated container. |
Decontamination of Empty Containers: Before disposing of empty this compound containers, they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound while minimizing risks and ensuring a safe laboratory environment for all personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
